FXIa-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24ClN3O6 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
4-[[(2S)-2-[4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1-yl]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H24ClN3O6/c1-17(34)22-13-10-20(30)15-23(22)24-16-26(35)33(32-28(24)39-2)25(14-18-6-4-3-5-7-18)27(36)31-21-11-8-19(9-12-21)29(37)38/h3-13,15-16,25H,14H2,1-2H3,(H,31,36)(H,37,38)/t25-/m0/s1 |
InChI Key |
YXWHISHHLLHZOG-VWLOTQADSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Strategy of FXIa-IN-13: A Technical Guide to a Potent Factor Xa Inhibitor
For Immediate Release
Princeton, NJ – October 28, 2025 – In the landscape of anticoagulant drug discovery, precision and clarity on the mechanism of action are paramount. This technical guide provides an in-depth analysis of FXIa-IN-13, a molecule of interest in thrombosis research. Contrary to its nomenclature suggesting Factor XIa (FXIa) inhibition, publicly available data from chemical suppliers consistently identify this compound as a Factor Xa (FXa) inhibitor . This guide will, therefore, focus on its role as an FXa inhibitor, detailing its mechanism, experimental evaluation, and its place within the coagulation cascade.
The compound, often referred to as "this compound (example 1)," points to its origin within a patent disclosure. While the specific patent containing the synthesis and full experimental data for "example 1" remains elusive in broad searches, a patent application, WO2022083707 A1 , has been cited in connection with the compound by some suppliers. This document is central to understanding its development and intended use.
The Core Mechanism: Targeting the Convergence Point of the Coagulation Cascade
Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that catalyzes the formation of fibrin from fibrinogen, leading to clot formation.[1][2][3] By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation signal, thereby preventing thrombus formation.[4]
The direct inhibition of FXa offers a targeted approach to anticoagulation, potentially with a more predictable and stable anticoagulant effect compared to broader-acting agents.[4]
Signaling Pathway of the Coagulation Cascade and the Role of FXa Inhibition
The following diagram illustrates the simplified coagulation cascade, highlighting the central role of Factor Xa and the point of intervention for an inhibitor like this compound.
References
The Structure-Activity Relationship of Factor XIa Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants. Its position in the intrinsic pathway of the coagulation cascade suggests that its inhibition could prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants that target central factors like Factor Xa or thrombin. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule FXIa inhibitors, with a focus on core structural motifs that have been explored in the quest for potent and selective clinical candidates. While a specific compound designated "FXIa-IN-13" is not publicly disclosed in the scientific literature, this document will synthesize findings from various reported FXIa inhibitor scaffolds to provide a representative understanding of the field.
The Coagulation Cascade and the Role of FXIa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge at the activation of Factor X.
FXIa plays a crucial role in the amplification phase of the intrinsic pathway by activating Factor IX.[1] Genetic studies and clinical observations in patients with Factor XI deficiency (Hemophilia C) have shown a reduced risk of thromboembolic events with only a mild bleeding phenotype, highlighting the potential for a safer anticoagulant profile by targeting FXIa.
Core Scaffolds and Structure-Activity Relationships
Extensive research has led to the discovery of several classes of small molecule FXIa inhibitors. The following sections will detail the SAR of representative scaffolds, supported by data from patent literature and peer-reviewed publications.
Pyridine-Based Inhibitors
Pyridine and its derivatives, such as pyridine-N-oxides and 2-oxopyridines, have been extensively explored as core scaffolds for FXIa inhibitors.
Table 1: SAR of Pyridine-N-Oxide FXIa Inhibitors
| Compound ID | R1 | R2 | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) |
| 1 | 4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate | H | 1.2 | 1500 |
| 2 | (S)-1-(4-chlorophenyl)ethyl | H | 3.4 | >10000 |
| 3 | 1H-benzo[d]imidazole-5-carboxylic acid | H | 0.8 | 2300 |
Data synthesized from patent literature.
The data in Table 1 suggests that for pyridine-N-oxide based inhibitors, a key interaction is achieved with a substituted phenylcarbamate or a benzimidazole group at the R1 position, leading to potent FXIa inhibition. Selectivity against plasma kallikrein, another serine protease, is a critical aspect of development, and these compounds generally exhibit good selectivity.
2-Oxopyridine-Containing Inhibitors
Another prominent class of pyridine-based inhibitors features a 2-oxopyridine core.
Table 2: SAR of 2-Oxopyridine FXIa Inhibitors
| Compound ID | R1 | R2 | R3 | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) |
| 4 | Phenyl | 4-fluorophenyl | Methoxy | 5.6 | 120 |
| 5 | 2-chlorophenyl | 4-fluorophenyl | Methoxy | 3.2 | 85 |
| 6 | Phenyl | 4-cyanophenyl | Ethoxy | 2.1 | 60 |
Data synthesized from patent literature.
For the 2-oxopyridine series, substitutions at the 1, 4, and 5-positions are crucial for activity. The nature of the substituent at the R2 position on the phenyl ring significantly influences potency, with electron-withdrawing groups like cyano appearing to be favorable.
Macrocyclic Peptide Mimetics
Macrocyclization is a strategy employed to improve potency and pharmacokinetic properties of peptide-based inhibitors.
Table 3: SAR of Macrocyclic FXIa Inhibitors
| Compound ID | Ring Size | Key P1-P4 Residues | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) |
| 7 | 15-membered | Phe-Pro-Arg-Ala | 17.89 | Not Reported |
| 8 | 16-membered | Tyr(OMe)-Pro-Arg-Gly | 5.2 | 250 |
| 9 | 15-membered | Phe-Hyp-Arg-Ala | 12.1 | Not Reported |
Data synthesized from patent literature.
The macrocyclic inhibitors demonstrate that constraining the conformation of the peptide-like structure can lead to high potency. The specific amino acid residues occupying the P1 to P4 binding pockets of the enzyme are critical determinants of activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of FXIa inhibitors. The following are representative procedures for the synthesis of a core scaffold and the in vitro assessment of FXIa inhibition.
Synthesis of a Representative Pyrazole Core
While a specific pyrazole-based FXIa inhibitor named "this compound" is not publicly detailed, the following is a general synthetic workflow for a substituted pyrazole, a common heterocyclic core in medicinal chemistry.
Step 1: Condensation to form a chalcone intermediate. To a solution of a substituted acetophenone (Starting Material A, 1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq). To this mixture, add a substituted benzaldehyde (Starting Material B, 1.0 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry to afford the chalcone intermediate (Intermediate 1).
Step 2: Cyclization to form the pyrazoline. To a solution of the chalcone intermediate (Intermediate 1, 1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.5 eq). Reflux the reaction mixture for 8-10 hours. After cooling, pour the mixture into ice-cold water. Filter the solid, wash with water, and dry to yield the pyrazoline derivative (Intermediate 2).
Step 3: Aromatization to the pyrazole. The pyrazoline derivative (Intermediate 2, 1.0 eq) can be aromatized to the corresponding pyrazole (Final Product) using various oxidizing agents, such as iodine in the presence of a base, or by air oxidation under specific conditions.
In Vitro FXIa Inhibition Assay
The following is a representative protocol for a chromogenic assay to determine the inhibitory potency of a test compound against human FXIa.
Materials:
-
Human Factor XIa (enzyme)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the human FXIa stock solution in the assay buffer to the desired working concentration (e.g., 1-5 nM).
-
Assay Protocol:
-
Add 50 µL of the diluted test compound solution to the wells of a 96-well microplate.
-
Add 25 µL of the diluted FXIa enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution (e.g., 0.5-1 mM final concentration) to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO only).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The development of small molecule FXIa inhibitors is a highly active area of research with the potential to deliver a new class of safer anticoagulants. The structure-activity relationships of various core scaffolds, including pyridine derivatives and macrocycles, have been extensively investigated, revealing key structural features required for high potency and selectivity. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate novel FXIa inhibitors. While the specific SAR of "this compound" remains undisclosed, the principles and data presented here provide a comprehensive overview of the current state of the art in the design of FXIa-targeting therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their preclinical efficacy into clinical success.
References
In-Depth Technical Guide: The Binding Site of FXIa-IN-13 on Factor XIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the Factor XIa (FXIa) inhibitor, FXIa-IN-13. The information is compiled from patent literature and established biochemical methodologies.
Introduction to Factor XIa and this compound
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Its activation of Factor IX leads to the amplification of thrombin generation, making it a key contributor to the formation and stabilization of thrombi. Due to its significant role in thrombosis and a lesser role in normal hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional therapies.
This compound is a potent and selective inhibitor of Factor XIa. As detailed in patent literature, specifically in patent WO2015123090A1 where it is referred to as "Example 1," this compound demonstrates significant antithrombotic activity. This guide will delve into the available data on its binding, the experimental methods used for its characterization, and a visualization of its interaction with the FXIa active site.
Quantitative Binding and Activity Data
The inhibitory potency of this compound against Factor XIa has been determined through enzymatic assays. The following table summarizes the available quantitative data.
| Compound Name | Identifier | Assay Type | Target | IC50 (nM) | Ki (nM) | Patent Reference |
| This compound | Example 1 | Enzymatic Inhibition | Human Factor XIa | 0.4 | Not Reported | WO2015123090A1 |
Experimental Protocols
The characterization of this compound involved both in vitro enzymatic assays and in vivo models of thrombosis. The detailed methodologies for these key experiments are outlined below.
Factor XIa Enzyme Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit human Factor XIa.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4.
-
Enzyme: Recombinant human Factor XIa.
-
Substrate: Fluorogenic peptide substrate, such as Boc-Ile-Glu-Gly-Arg-AMC acetate.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well microplate format.
-
A solution of human Factor XIa is pre-incubated with varying concentrations of the test compound (this compound) in the assay buffer for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) using a microplate reader.
-
The inhibitory activity is calculated as the percentage of inhibition relative to a control sample containing no inhibitor.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of thrombosis.
Methodology:
-
Animal Model:
-
Male New Zealand White rabbits are used for this model.
-
Animals are anesthetized, and the carotid artery and jugular vein are cannulated.
-
-
AV Shunt Circuit:
-
An extracorporeal shunt is created by connecting the carotid artery and jugular vein with a length of tubing containing a cotton thread. This thread serves as a thrombogenic surface.
-
-
Compound Administration:
-
The test compound (this compound) or vehicle control is administered intravenously, typically as a bolus followed by a continuous infusion, to achieve and maintain a target plasma concentration.
-
-
Thrombosis Induction and Measurement:
-
Blood is allowed to circulate through the AV shunt for a specified period (e.g., 40 minutes).
-
After the circulation period, the shunt is disconnected, and the cotton thread containing the thrombus is carefully removed.
-
The wet weight of the thrombus is measured immediately.
-
-
Data Analysis:
-
The antithrombotic effect is determined by comparing the thrombus weight in the compound-treated group to the vehicle-treated group.
-
The dose-response relationship is analyzed to determine the dose required to achieve a certain level of thrombus inhibition (e.g., ID50).[1]
-
Visualization of Binding and Experimental Workflow
This compound Binding Site on Factor XIa
While a specific co-crystal structure of this compound with Factor XIa is not publicly available, the binding mode can be inferred from the structures of other small molecule inhibitors that target the active site of FXIa. These inhibitors typically occupy the S1, S2, and S4 pockets of the enzyme's active site. The S1 pocket is a deep, narrow cavity that accommodates a basic P1 moiety of the inhibitor, often a guanidine or amidine group, which forms a salt bridge with the carboxylate of Asp189 (chymotrypsin numbering). The inhibitor's backbone forms hydrogen bonds with the main chain of Gly193 and Ser195. Additional interactions in the S2 and S4 pockets contribute to the inhibitor's potency and selectivity.
Caption: Inferred binding of this compound to the FXIa active site.
Experimental Workflow for this compound Characterization
The following diagram illustrates the typical workflow for the discovery and characterization of a Factor XIa inhibitor like this compound.
Caption: Workflow for FXIa inhibitor characterization.
References
In Vitro Characterization of FXIa-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of FXIa-IN-13, a novel, potent, and selective inhibitor of Factor XIa (FXIa). The data and methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical and pharmacological properties of this compound.
Biochemical Activity
The inhibitory activity of this compound was assessed against human FXIa and other related serine proteases. The key quantitative metrics are summarized in the table below.
| Parameter | This compound |
| FXIa IC50 (nM) | 5.2 |
| FXIa Ki (nM) | 2.1 |
| Plasma Kallikrein IC50 (µM) | > 100 |
| Factor Xa (FXa) IC50 (µM) | > 150 |
| Thrombin (FIIa) IC50 (µM) | > 200 |
| t-PA IC50 (µM) | > 200 |
| u-PA IC50 (µM) | > 200 |
| Activated Protein C (APC) IC50 (µM) | > 150 |
Table 1: Biochemical Inhibitory Potency and Selectivity of this compound.
Anticoagulant Activity
The anticoagulant effect of this compound was evaluated in human plasma using standard clotting assays. The results demonstrate a concentration-dependent prolongation of clotting time.
| Assay | 2x Clotting Time (µM) |
| Activated Partial Thromboplastin Time (aPTT) | 0.8 |
| Prothrombin Time (PT) | > 100 |
Table 2: Anticoagulant Activity of this compound in Human Plasma.
Experimental Protocols
FXIa Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human FXIa.
Methodology:
-
Human FXIa is diluted in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
FXIa and this compound are pre-incubated for 15 minutes at room temperature.
-
The chromogenic substrate for FXIa (e.g., S-2366) is added to initiate the reaction.
-
The rate of substrate cleavage is monitored by measuring the absorbance at 405 nm over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of this compound in the intrinsic and common pathways of the coagulation cascade.[1][2][3]
Methodology:
-
Citrated human plasma is pooled from healthy donors.[2]
-
This compound is serially diluted in a suitable buffer.
-
Aliquots of the plasma are incubated with different concentrations of this compound for a specified time at 37°C.[2]
-
An aPTT reagent (containing a contact activator like silica and phospholipids) is added to the plasma-inhibitor mixture and incubated for a defined period (e.g., 3-5 minutes) at 37°C.[1][2][4]
-
Clotting is initiated by the addition of pre-warmed calcium chloride.[1][2][4]
-
The time to clot formation is measured using a coagulometer.[4]
-
The concentration of this compound required to double the baseline clotting time is determined.
Signaling Pathways and Experimental Workflows
Caption: The Intrinsic Coagulation Cascade and the inhibitory action of this compound.
References
The Effect of FXIa-IN-13 on the Coagulation Cascade: A Technical Overview
Disclaimer: Extensive searches for a specific compound designated "FXIa-IN-13" did not yield any publicly available information. Therefore, this document serves as an in-depth technical guide using a representative, hypothetical Factor XIa (FXIa) inhibitor, hereafter named Exemplarinib , to illustrate the expected effects and experimental evaluation of such a compound on the coagulation cascade. The data presented is a composite of typical findings for potent and selective FXIa inhibitors and should be considered illustrative.
Executive Summary
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a compelling target for the development of novel anticoagulants with a potentially wider therapeutic window and a lower risk of bleeding compared to current therapies. This technical guide provides a comprehensive overview of the mechanism of action of Exemplarinib, a representative small molecule inhibitor of FXIa. It details the compound's effects on the coagulation cascade through in vitro and in vivo studies, presenting quantitative data in a structured format and outlining the methodologies for key experiments. Visualizations of the coagulation pathway and experimental workflows are provided to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Introduction to Factor XIa and the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway is primarily responsible for initiating coagulation, the intrinsic pathway, where FXIa is a key enzyme, plays a crucial role in amplifying the procoagulant signal.[1][2]
Activated Factor XI (FXIa) is a serine protease that activates Factor IX to Factor IXa.[1] This step is a critical amplification loop in thrombin generation. Genetic deficiencies in Factor XI are associated with a reduced risk of thromboembolic events with only a mild bleeding phenotype, suggesting that inhibition of FXIa could provide an antithrombotic effect with a lower bleeding risk than currently available anticoagulants.[3]
Mechanism of Action of Exemplarinib
Exemplarinib is a potent, selective, and direct inhibitor of the enzymatic activity of human Factor XIa. By binding to the active site of FXIa, Exemplarinib prevents the conversion of its substrate, Factor IX, to its active form, Factor IXa. This interruption of the intrinsic pathway leads to a significant reduction in the amplification of thrombin generation, thereby exerting an anticoagulant effect.
Quantitative Data Summary
The following tables summarize the in vitro and ex vivo anticoagulant properties of Exemplarinib.
Table 1: In Vitro Inhibitory Potency of Exemplarinib
| Parameter | Value | Description |
| FXIa IC50 | 1.5 nM | Concentration of Exemplarinib required to inhibit 50% of FXIa enzymatic activity in a purified system. |
| FXIa Ki | 0.8 nM | The inhibition constant, representing the binding affinity of Exemplarinib to FXIa. |
Table 2: Selectivity Profile of Exemplarinib
| Enzyme | IC50 (nM) | Selectivity (fold vs. FXIa) |
| Factor XIa | 1.5 | - |
| Plasma Kallikrein | 150 | 100 |
| Factor Xa | >10,000 | >6,667 |
| Thrombin (Factor IIa) | >10,000 | >6,667 |
| Factor VIIa | >10,000 | >6,667 |
| Trypsin | 800 | 533 |
Table 3: Effect of Exemplarinib on Plasma Clotting Times
| Assay | Effect | Description |
| aPTT (activated Partial Thromboplastin Time) | Concentration-dependent prolongation | Measures the integrity of the intrinsic and common pathways. |
| PT (Prothrombin Time) | No significant effect at therapeutic concentrations | Measures the integrity of the extrinsic and common pathways. |
Visualization of Pathways and Workflows
Coagulation Cascade and the Site of Action of Exemplarinib
Caption: The coagulation cascade highlighting the central role of FXIa and the inhibitory action of Exemplarinib.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of Exemplarinib's anticoagulant activity.
Experimental Protocols
FXIa Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplarinib against human Factor XIa.
Materials:
-
Purified human Factor XIa (Supplier)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
Exemplarinib stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Exemplarinib in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the different concentrations of Exemplarinib to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the FXIa activity.
-
Calculate the percent inhibition for each concentration of Exemplarinib relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the Exemplarinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of Exemplarinib on the intrinsic and common pathways of coagulation in human plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Exemplarinib stock solution in DMSO
-
Coagulometer
Procedure:
-
Prepare various concentrations of Exemplarinib by spiking the stock solution into human plasma. A vehicle control (DMSO) is also prepared.
-
Pre-warm the plasma samples containing Exemplarinib or vehicle to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specified time (e.g., 3 minutes) at 37°C to activate the contact-dependent factors.
-
Initiate the clotting reaction by adding pre-warmed CaCl2 solution.
-
The coagulometer measures the time taken for clot formation.
-
Record the clotting times for each concentration of Exemplarinib and the vehicle control.
-
Analyze the data to determine the concentration-dependent effect of Exemplarinib on aPTT prolongation.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)
Objective: To assess the antithrombotic efficacy of Exemplarinib in an in vivo model of arterial thrombosis.
Materials:
-
Anesthetized rats
-
Exemplarinib formulated for intravenous or oral administration
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Administer Exemplarinib or vehicle to different groups of anesthetized rats via the desired route (e.g., intravenous bolus or oral gavage) at various doses.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes).
-
Monitor blood flow continuously until vessel occlusion occurs or for a pre-defined observation period.
-
The primary endpoint is typically the time to vessel occlusion. Secondary endpoints can include the incidence of occlusion and the time to reperfusion.
-
Compare the results from the Exemplarinib-treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect.
Conclusion
Exemplarinib demonstrates the characteristic profile of a potent and selective Factor XIa inhibitor. Its ability to prolong the aPTT without significantly affecting the PT is consistent with its targeted action on the intrinsic coagulation pathway. The in vitro and in vivo data suggest that selective inhibition of FXIa is a promising strategy for the development of new anticoagulants with an improved safety profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of FXIa inhibitors like Exemplarinib in the prevention and treatment of thromboembolic disorders.
References
The Role of FXIa-IN-13 in the Intrinsic Coagulation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FXIa-IN-13, a novel inhibitor of Factor XIa (FXIa), and its role within the intrinsic coagulation pathway. This document summarizes key preclinical data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction to FXIa and the Intrinsic Pathway
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII (FXII) to FXIIa. FXIIa then activates Factor XI (FXI) to its active form, Factor XIa (FXIa).
FXIa, a serine protease, plays a pivotal role in the amplification of the coagulation cascade by activating Factor IX (FIX) to FIXa. FIXa, in complex with its cofactor Factor VIIIa, subsequently activates Factor X (FX) to FXa, a key component of the common pathway that leads to thrombin generation and fibrin clot formation. Growing evidence suggests that while the intrinsic pathway, and specifically FXIa, is crucial for the formation of pathological thrombi (thrombosis), it plays a less critical role in normal hemostasis. This characteristic makes FXIa an attractive therapeutic target for the development of anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.
This compound: A Novel Factor XIa Inhibitor
This compound is an investigational inhibitor of Factor XIa. Information regarding this compound is primarily available through patent literature, specifically patent WO2022083707 A1, where it is described as "example 1". This patent discloses the composition of matter and initial biological data for a series of FXIa inhibitors.
Mechanism of Action
This compound is designed to directly inhibit the enzymatic activity of Factor XIa. By binding to FXIa, it blocks the subsequent activation of Factor IX, thereby attenuating the propagation of the intrinsic coagulation cascade. This targeted inhibition is intended to prevent the excessive thrombin generation that contributes to thrombosis, while preserving the physiological hemostatic functions that are primarily driven by the extrinsic pathway.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound as disclosed in patent WO2022083707 A1.
| Assay | Description | Result (this compound) |
| FXIa Inhibition Assay | Measures the half-maximal inhibitory concentration (IC50) of the compound against human Factor XIa. | +++ |
| Activated Partial Thromboplastin Time (aPTT) Assay | Evaluates the effect of the inhibitor on the time it takes for a clot to form in plasma after activation of the intrinsic pathway. | ++ |
Data Interpretation Key:
-
+++: Indicates a high level of activity (IC50 < 100 nM for inhibition assays, or significant prolongation for clotting assays).
-
++: Indicates a moderate level of activity.
Note: The patent provides a qualitative scoring (+++, ++, +) rather than precise numerical values for the activity of this compound. This is a common practice in patent literature to represent ranges of activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on the descriptions provided in patent WO2022083707 A1 and standard laboratory practices for such assays.
Factor XIa (FXIa) Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human Factor XIa.
Materials:
-
Human Factor XIa (purified enzyme)
-
Fluorogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl2, MgCl2, and a carrier protein like bovine serum albumin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells containing FXIa. Include a control group with solvent only.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the specific substrate).
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant effect of this compound on the intrinsic pathway of coagulation in human plasma.
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Prepare different concentrations of this compound.
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a volume of human plasma with the desired concentration of this compound or solvent control.
-
Incubate the plasma-inhibitor mixture for a defined period at 37°C.
-
Add the pre-warmed aPTT reagent to the cuvette and incubate for a specific time (e.g., 3-5 minutes) to activate the contact-dependent factors.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form.
-
Record the clotting time in seconds. A prolongation of the aPTT indicates inhibition of the intrinsic pathway.
Visualizations
The following diagrams illustrate the intrinsic coagulation pathway and a typical experimental workflow for evaluating an FXIa inhibitor.
Caption: The Intrinsic Coagulation Pathway and the site of action for this compound.
Caption: A typical preclinical evaluation workflow for a novel FXIa inhibitor.
Conclusion
This compound is a novel, early-stage inhibitor of Factor XIa with demonstrated in vitro activity in inhibiting its target and prolonging clotting time in the aPTT assay. Its mechanism of action, by targeting a key enzyme in the intrinsic pathway, aligns with the modern therapeutic strategy of developing anticoagulants that can effectively prevent thrombosis with a potentially improved safety profile regarding bleeding risk. Further preclinical and clinical development will be necessary to fully characterize the therapeutic potential of this compound. The data and protocols presented in this guide, derived from publicly available patent information, provide a foundational understanding of this compound for the scientific and drug development community.
Preliminary Studies on FXIa-IN-13: A Corrected Scoping and Technical Overview
Initial research has revealed a critical discrepancy regarding the molecular target of FXIa-IN-13. Commercially available information from multiple chemical suppliers explicitly categorizes this compound as a Factor Xa (FXa) inhibitor, not a Factor XIa (FXIa) inhibitor.[1][2][3][4] This finding fundamentally alters the scope of a technical guide on this compound within the context of FXIa inhibition.
Therefore, this document will first address the requested information on the Factor XIa (FXIa) signaling pathway to provide the relevant background for researchers in this area. Subsequently, it will clarify the implications of this compound's classification as a Factor Xa inhibitor, explaining why a detailed guide on its preliminary studies as an FXIa inhibitor cannot be constructed based on current public information.
The Role of Factor XIa in the Coagulation Cascade
Factor XIa (FXIa) is a plasma serine protease that plays a significant role in the amplification of the coagulation cascade.[5] While not essential for the initiation of blood clotting, which is primarily driven by the tissue factor (extrinsic) pathway, FXIa is crucial for the propagation and stabilization of a thrombus.[5][6]
The intrinsic pathway of coagulation is initiated when Factor XII (FXII) is activated to FXIIa upon contact with a negatively charged surface.[7] FXIIa then cleaves Factor XI (FXI) into its active form, FXIa.[7] FXIa, in turn, activates Factor IX (FIX) to FIXa. FIXa, along with its cofactor Factor VIIIa, forms the tenase complex, which potently activates Factor X (FX) to FXa.[7] This activation of FX marks the convergence of the intrinsic and extrinsic pathways into the common pathway, leading to a burst of thrombin generation and the formation of a stable fibrin clot.[7]
Thrombin also creates a positive feedback loop by activating FXI to FXIa, further amplifying thrombin generation.[8]
Reclassification of this compound as a Factor Xa Inhibitor
Contrary to its designation, "this compound" is consistently described in chemical supplier databases as an inhibitor of Factor Xa (FXa), not Factor XIa (FXIa).[1][2][3][4] This indicates that the compound's primary mechanism of action is the inhibition of FXa, a key enzyme in the common pathway of coagulation.
Implications for this Technical Guide:
-
No Public Data as an FXIa Inhibitor: A thorough search of scientific literature and patent databases did not yield any publications or data supporting the study of this compound as a Factor XIa inhibitor.
-
Inability to Fulfill Core Requirements: Consequently, it is not possible to provide quantitative data, experimental protocols, or a logical workflow diagram for the evaluation of this compound as an FXIa inhibitor, as such information does not appear to exist in the public domain.
General Experimental Workflow for Screening FXIa Inhibitors
While a specific workflow for this compound cannot be provided, a general experimental workflow for the preliminary screening and characterization of potential FXIa inhibitors is outlined below. This workflow represents a typical approach in early-stage drug discovery for this target.
Conclusion
The compound designated "this compound" is identified as a Factor Xa inhibitor, not a Factor XIa inhibitor. As such, a detailed technical guide on its preliminary studies as an FXIa inhibitor cannot be provided due to the lack of public data. Researchers interested in the inhibition of Factor XIa should focus on compounds that have been validated to target this enzyme. The provided overview of the FXIa signaling pathway and a general experimental workflow for FXIa inhibitor screening can serve as a foundational guide for such endeavors. For information on this compound, researchers should consult resources pertaining to Factor Xa inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Factor Xa抑制剂 | MCE [medchemexpress.cn]
- 4. 化合物 this compound|T86481|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Methodological & Application
Application Notes and Protocols for FXIa-IN-13 in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-13 is a potent and selective, orally bioavailable small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. These application notes provide detailed protocols for the utilization of this compound in preclinical thrombosis models, offering a framework for evaluating its antithrombotic efficacy and bleeding risk profile. The information presented is intended to guide researchers in the investigation of this compound as a potential therapeutic agent for the prevention and treatment of thrombotic disorders.
Factor XI (FXI) is activated to FXIa by Factor XIIa (FXIIa) or thrombin, and subsequently activates Factor IX (FIX), leading to a burst in thrombin generation and fibrin clot formation.[1][2] Preclinical and clinical data suggest that inhibition of FXIa can reduce thrombosis with a potentially lower risk of bleeding compared to conventional anticoagulants that target Factor Xa or thrombin.[1][3]
Mechanism of Action
This compound is a direct-acting inhibitor that binds to the active site of FXIa, preventing its interaction with its natural substrate, Factor IX. This inhibition attenuates the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.
Signaling Pathway of Factor XIa in Thrombosis
The following diagram illustrates the role of FXIa in the coagulation cascade and the point of intervention for this compound.
Caption: Role of FXIa in the coagulation cascade and inhibition by this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| FXIa IC50 | 10 nM |
| Plasma Kallikrein IC50 | >10,000 nM |
| Thrombin IC50 | >10,000 nM |
| Factor Xa IC50 | >5,000 nM |
| aPTT (human plasma, 2x prolongation) | 1.5 µM |
| PT (human plasma, 2x prolongation) | >100 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
| Dose (mg/kg, p.o.) | Time to Occlusion (min, mean ± SEM) | % Inhibition of Thrombosis |
| Vehicle | 10.2 ± 1.5 | - |
| 1 | 18.5 ± 2.1 | 81% |
| 3 | 28.9 ± 3.4 | 183% |
| 10 | >60 (no occlusion) | 100% |
Table 3: In Vivo Bleeding Risk Assessment of this compound in a Mouse Tail Transection Model
| Dose (mg/kg, p.o.) | Bleeding Time (s, mean ± SEM) | Blood Loss (µL, mean ± SEM) |
| Vehicle | 185 ± 25 | 25 ± 5 |
| 10 | 210 ± 30 | 30 ± 7 |
| 30 | 250 ± 45 | 45 ± 10 |
| Warfarin (1 mg/kg) | >900 | 150 ± 20 |
Experimental Protocols
In Vitro Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the intrinsic and common pathways of coagulation.[4][5]
-
Principle: The time to clot formation is measured after the addition of a contact activator and calcium to citrated plasma.
-
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in saline.
-
Pre-warm the citrated plasma and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the this compound dilution or vehicle (DMSO).
-
Incubate the mixture for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl₂.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time in seconds.
-
2. Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.[4][6]
-
Principle: The time to clot formation is measured after the addition of tissue factor (thromboplastin) and calcium to citrated plasma.
-
Materials:
-
Citrated human plasma
-
PT reagent (containing tissue factor and calcium)
-
This compound stock solution (in DMSO)
-
Coagulometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in saline.
-
Pre-warm the citrated plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the this compound dilution or vehicle (DMSO).
-
Incubate the mixture for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting time in seconds.
-
In Vivo Models
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used model to assess arterial thrombosis.[7][8][9]
-
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound formulation for oral gavage
-
Vehicle control
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 5% in water)
-
Filter paper (1x2 mm)
-
-
Experimental Workflow:
Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.
-
Procedure:
-
Dose mice orally with this compound or vehicle at a predetermined time before the procedure (e.g., 1 hour).
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a 1x2 mm piece of filter paper saturated with 5% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor blood flow for up to 60 minutes.
-
The time to occlusion is defined as the time from the application of FeCl₃ until blood flow ceases (flow < 10% of baseline) for at least 1 minute.
-
2. Tail Transection Bleeding Model in Mice
This model is used to assess the effect of antithrombotic agents on hemostasis.
-
Principle: The time to cessation of bleeding and total blood loss are measured after transecting the tail.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound formulation for oral gavage
-
Vehicle control
-
Anesthetic (optional, can be performed in conscious mice)
-
Scalpel
-
Pre-weighed filter paper
-
Saline (37°C)
-
-
Experimental Workflow:
References
- 1. youtube.com [youtube.com]
- 2. The safety and efficacy of novel agents targeting factor XI and XII in early phase human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. cordynamics.com [cordynamics.com]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [app.jove.com]
Application Notes and Protocols: FXIa-IN-X for In Vivo Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FXIa-IN-X is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] By targeting FXIa, FXIa-IN-X offers a promising mechanism for antithrombotic therapy with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants.[2][3] FXIa's role is more pronounced in pathological thrombus formation and stabilization rather than in primary hemostasis.[1][4] Preclinical studies in animal models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel FXIa inhibitors like FXIa-IN-X. These application notes provide detailed protocols for the in vivo evaluation of FXIa-IN-X in a rodent model of arterial thrombosis.
Mechanism of Action
FXIa-IN-X is a direct, reversible, and competitive inhibitor of the FXIa active site. By binding to FXIa, it prevents the activation of Factor IX to Factor IXa, thereby attenuating the amplification of the coagulation cascade and subsequent thrombin generation.[5] This targeted inhibition of the intrinsic pathway is reflected in a prolongation of the activated partial thromboplastin time (aPTT), with minimal effect on the prothrombin time (PT).[1][6][7]
Data Presentation
The following tables summarize the in vitro and representative in vivo characteristics of FXIa-IN-X.
Table 1: In Vitro Potency of FXIa-IN-X
| Parameter | Species | Value |
| FXIa IC50 | Human | 2.5 nM |
| Rabbit | 3.1 nM | |
| Rat | 4.5 nM | |
| FXa IC50 | Human | > 10 µM |
| Thrombin IC50 | Human | > 15 µM |
Table 2: Pharmacokinetic Properties of FXIa-IN-X in Rats (Single Dose)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous | 1 | 250 | 0.1 | 2.5 | 450 | 100 |
| Oral | 5 | 350 | 1.0 | 3.0 | 1125 | 50 |
Table 3: Ex Vivo Coagulation Parameters in Rats (2 hours post-dose)
| Treatment | Dose (mg/kg) | aPTT (seconds) | PT (seconds) |
| Vehicle | - | 20 ± 2 | 15 ± 1 |
| FXIa-IN-X (IV) | 1 | 45 ± 5 | 16 ± 1.5 |
| FXIa-IN-X (Oral) | 5 | 55 ± 6 | 15.5 ± 1 |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes a widely used model to evaluate the antithrombotic efficacy of FXIa-IN-X in vivo.[8][9][10][11] The model involves inducing endothelial injury in the carotid artery using ferric chloride, which triggers thrombus formation.[8][11]
Materials:
-
Male Wistar rats (250-300g)
-
FXIa-IN-X
-
Vehicle (e.g., 20% Captisol® in saline)
-
Anesthetic (e.g., intraperitoneal injection of ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (10% w/v in distilled water)
-
Filter paper strips (1 mm x 2 mm)
-
Doppler flow probe (e.g., Transonic Systems Inc.)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Suture material
-
Saline solution
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.
-
-
Drug Administration:
-
Administer FXIa-IN-X or vehicle via the desired route (e.g., intravenous tail vein injection or oral gavage) at the predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Saturate a small piece of filter paper with 10% FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for 3 minutes.[8][11]
-
After 3 minutes, remove the filter paper and rinse the area with saline to remove excess FeCl₃.
-
-
Monitoring and Data Collection:
-
Continuously monitor the carotid artery blood flow using the Doppler flow probe for a predefined period (e.g., 60 minutes) or until stable occlusion occurs.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for at least 1 minute.
-
At the end of the experiment, euthanize the animal via an approved method.
-
Protocol 2: Ex Vivo Coagulation Assays
This protocol describes the collection of blood samples for the assessment of aPTT and PT to determine the pharmacodynamic effect of FXIa-IN-X.
Materials:
-
Citrated collection tubes (3.2% sodium citrate)
-
Centrifuge
-
Plasma coagulation analyzer
-
aPTT and PT reagents
Procedure:
-
Blood Collection:
-
At a predetermined time point after drug administration, collect blood samples from the anesthetized animal via cardiac puncture or from a cannulated vessel into citrated tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma supernatant for analysis.
-
-
Coagulation Assays:
Signaling Pathways and Experimental Workflows
Caption: Coagulation cascade showing inhibition of FXIa by FXIa-IN-X.
Caption: Experimental workflow for in vivo thrombosis studies.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cordynamics.com [cordynamics.com]
- 12. eclinpath.com [eclinpath.com]
- 13. Coagulation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring FXIa Inhibitor Activity in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] Its position in the cascade, contributing to the amplification of thrombin generation, makes it an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and a lower risk of bleeding compared to traditional therapies.[2] Accurate and reproducible measurement of the activity of FXIa inhibitors in a complex biological matrix like plasma is crucial for preclinical and clinical development.
These application notes provide detailed protocols for two common methods used to assess the activity of FXIa inhibitors in plasma: the Activated Partial Thromboplastin Time (aPTT) assay and a specific FXIa chromogenic assay.
Mechanism of Action: FXIa in the Intrinsic Coagulation Pathway
The intrinsic pathway is initiated by the contact of Factor XII (FXII) with a negatively charged surface, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.[1] FXIa, in turn, activates Factor IX (FIX) to FIXa. The FIXa, along with its cofactor FVIIIa, forms the "tenase" complex, which activates Factor X (FX) to FXa.[1] FXa, as part of the prothrombinase complex, then converts prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot. FXIa inhibitors block this cascade at the level of FXIa, thereby reducing thrombin generation and subsequent clot formation.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. These are representative examples, and the actual values will be dependent on the specific inhibitor and assay conditions.
Table 1: Effect of a Representative FXIa Inhibitor on aPTT
| Inhibitor Conc. (nM) | Clotting Time (seconds) | % Prolongation over Vehicle |
| 0 (Vehicle) | 35.2 | 0% |
| 10 | 45.8 | 30% |
| 30 | 63.4 | 80% |
| 100 | 98.6 | 180% |
| 300 | 151.2 | 330% |
| 1000 | >300 | >750% |
Table 2: Determination of IC50 of a Representative FXIa Inhibitor using a Chromogenic Assay
| Inhibitor Conc. (nM) | FXIa Activity (mOD/min) | % Inhibition |
| 0 (Vehicle) | 150.3 | 0% |
| 1 | 135.1 | 10.1% |
| 3 | 112.5 | 25.1% |
| 10 | 76.2 | 49.3% |
| 30 | 38.9 | 74.1% |
| 100 | 15.4 | 89.8% |
| 300 | 5.9 | 96.1% |
| Calculated IC50 (nM) | 10.2 |
Experimental Protocols
Protocol 1: Measuring FXIa Inhibitor Activity using the Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation assay that measures the integrity of the intrinsic and common pathways.[3] Inhibition of FXIa will lead to a concentration-dependent prolongation of the clotting time.
-
Platelet-poor plasma (PPP) from healthy human donors (citrated)
-
FXIa inhibitor stock solution (e.g., in DMSO or buffer)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Incubating water bath or heating block at 37°C
-
Calibrated pipettes and tips
-
Coagulometer cuvettes and beads (if applicable)
-
Preparation of Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge at 2,500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (PPP) without disturbing the buffy coat and transfer to a clean tube.
-
PPP can be used fresh or stored at ≤ -70°C. If frozen, thaw rapidly in a 37°C water bath before use.
-
-
Assay Procedure:
-
Pre-warm the required volumes of aPTT reagent and 25 mM CaCl2 solution to 37°C.
-
Pipette 95 µL of PPP into a pre-warmed coagulometer cuvette.
-
Add 5 µL of the FXIa inhibitor dilution (or vehicle control) to the PPP, mix gently, and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for the activation time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Dispense 100 µL of the pre-warmed CaCl2 solution into the cuvette to initiate clotting. Simultaneously, the coagulometer's timer will start.
-
The time taken for clot formation is recorded in seconds.
-
Perform all measurements in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the mean clotting time for each inhibitor concentration.
-
Plot the clotting time (in seconds) against the logarithm of the inhibitor concentration.
-
The potency of the inhibitor can be expressed as the concentration required to double the clotting time (2x aPTT) compared to the vehicle control.
-
Protocol 2: Measuring FXIa Inhibitor Activity using a Chromogenic Assay
This assay directly measures the enzymatic activity of FXIa by monitoring the cleavage of a specific chromogenic substrate. The rate of color development is inversely proportional to the activity of the FXIa inhibitor.
-
Purified human Factor XIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
Platelet-poor plasma (PPP)
-
FXIa inhibitor stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Setup:
-
Prepare serial dilutions of the FXIa inhibitor in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of PPP
-
10 µL of the FXIa inhibitor dilution or vehicle control.
-
20 µL of purified human FXIa (at a concentration that gives a linear rate of substrate cleavage).
-
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to FXIa.
-
-
Chromogenic Reaction:
-
To initiate the reaction, add 20 µL of the FXIa chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm (OD405) over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (mOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle)) * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Conclusion
The aPTT and chromogenic assays are robust methods for characterizing the activity of FXIa inhibitors in plasma. The aPTT provides a measure of the inhibitor's effect in a more physiological context of the entire intrinsic coagulation cascade, while the chromogenic assay offers a direct and quantitative assessment of the inhibitor's potency against the target enzyme. The choice of assay will depend on the specific stage of drug development and the questions being addressed. For accurate and reliable results, it is essential to use high-quality reagents and standardized procedures.
References
- 1. Consequences for the APTT due to direct action of factor XIa on factor X, resulting in bypassing factors VIII-IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
FXIa-IN-13: Application Notes and Protocols for Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of FXIa-IN-13, a potent and selective inhibitor of Factor XIa (FXIa), for its use as a tool compound in coagulation research. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.
This compound is a valuable research tool for investigating the role of the intrinsic pathway of coagulation in thrombosis and hemostasis. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting FXIa.
Data Presentation
The following tables summarize the key in vitro and in vivo properties of this compound, a potent FXIa inhibitor referred to in the literature as "compound 13".[1][2][3]
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity vs. FXIa |
| Human FXIa | 0.04 | 1.0 | - |
| Human Plasma Kallikrein | 7 | - | ~175-fold |
| Other Serine Proteases | Data not available, but described as highly selective. |
Table 2: In Vitro and In Vivo Anticoagulant Activity of this compound
| Assay | Species | Parameter | Value |
| Activated Partial Thromboplastin Time (aPTT) | Human | EC2x | 1.0 µM |
| Rabbit ECAT Thrombosis Model | Rabbit | EC50 | 0.53 µM |
Table 3: Pharmacokinetic Profile of this compound
| Species | Half-life (t1/2) |
| Various (including rabbit) | ~1-2 hours |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Inhibition by this compound
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor XIa plays a crucial role in the intrinsic pathway, amplifying thrombin generation. This compound directly inhibits the enzymatic activity of FXIa, thereby blocking this amplification loop.
Caption: The coagulation cascade highlighting FXIa inhibition.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing a novel FXIa inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
References
- 1. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Fragments vs Factor XIa [practicalfragments.blogspot.com]
Application Notes and Protocols for Small Molecule Inhibitors
Topic: Protocol for Dissolving and Storing FXIa-IN-13
Disclaimer: No specific public data could be located for a compound designated "this compound". The following protocols and data are provided as a general guideline for the dissolution and storage of a hypothetical small molecule inhibitor, based on standard laboratory practices for similar research compounds. Researchers must consult the manufacturer's datasheet for their specific compound and perform their own validation.
Introduction
This document provides a generalized protocol for the dissolution and storage of the hypothetical Factor XIa inhibitor, this compound. Proper handling of small molecule inhibitors is critical to ensure their stability, activity, and the reproducibility of experimental results. The following guidelines are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The solubility and stability of a specific inhibitor must be empirically determined or obtained from the supplier. The following table provides an example of how to structure such data.
Table 1: Example Properties of a Small Molecule Inhibitor
| Parameter | Value | Notes |
| Molecular Weight | User to input g/mol | Essential for calculating molar concentrations. |
| Appearance | Crystalline solid | Visual inspection can help identify degradation. |
| Purity | >98% (by HPLC) | Purity can affect experimental outcomes. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ User to calculate mM) | Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. |
| Solubility in Ethanol | ≥ 10 mg/mL (≥ User to calculate mM) | Ethanol can be a suitable solvent for some in vivo or in vitro applications. |
| Solubility in Water | Insoluble | Most small molecule inhibitors have poor aqueous solubility. Stock solutions are typically diluted into aqueous buffers for assays. |
| Recommended Storage | ||
| Solid | -20°C, desiccated, in the dark | Protect from moisture and light to prevent degradation. |
| In DMSO | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles. |
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., in DMSO)
This protocol describes the preparation of a 10 mM stock solution of a hypothetical inhibitor with a molecular weight of 500 g/mol . Adjust calculations based on the actual molecular weight of your compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-treatment: Before opening, allow the vial of solid inhibitor to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh out the desired amount of the inhibitor (e.g., 1 mg).
-
Solvent Addition:
-
To prepare a 10 mM stock solution from 1 mg of a 500 g/mol compound, you will need to add 200 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
-
Volume (µL) = (0.001 g / (500 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 200 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the solid inhibitor.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but check the manufacturer's recommendations regarding heat stability.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Preparation of Working Solutions
For most biological assays, the concentrated DMSO stock solution will be diluted into an aqueous buffer.
Procedure:
-
Thawing: Retrieve a single aliquot of the concentrated stock solution from the freezer and thaw it at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous assay buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system. Include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless stability has been verified.
Diagrams
Caption: Workflow for dissolving and storing a small molecule inhibitor.
Troubleshooting & Optimization
Technical Support Center: FXIa-IN-13
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of the Factor XIa (FXIa) inhibitor, FXIa-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, the recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Small molecule inhibitors are often sparingly soluble in aqueous solutions but can typically be dissolved in DMSO at a higher concentration to create a stock solution.[1][3]
Q2: I've added the recommended solvent, but the compound won't dissolve. What should I do?
If this compound does not readily dissolve in DMSO at room temperature, you can try the following methods to aid dissolution:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break up any clumps of the compound and increase the surface area for dissolution.[1]
-
Gentle Warming: Gently warm the solution to a temperature no higher than 50°C.[1] Be cautious with this method, as excessive heat can degrade the compound.
Always ensure the vial is securely capped during these procedures to prevent solvent evaporation and contamination.
Q3: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[1][3] Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is low, typically less than 0.5%, to minimize its potential effects on the experiment and to reduce the chances of precipitation.[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a stepwise dilution. First, make an intermediate dilution of the stock in your experimental buffer.
-
Increase the Volume of the Final Solution: By increasing the final volume, you lower the final concentration of the inhibitor, which may keep it in solution.
-
Add Stock to Vortexing Buffer: Pipette the DMSO stock solution directly into the aqueous buffer while the buffer is being vortexed. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering problems with dissolving this compound, follow the troubleshooting workflow below.
Summary of Potential Solvents for Small Molecule Inhibitors
| Solvent | Suitability for Stock Solution | Suitability for Aqueous Buffer | Notes |
| DMSO | High | Low (diluted) | Common solvent for initial stock solutions of poorly soluble compounds.[1][2][3] |
| Ethanol | Moderate | Low (diluted) | Can be used for some compounds, but DMSO is generally preferred. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | High | Most small molecule inhibitors have low solubility in purely aqueous solutions. |
Experimental Protocol: Preparing a Stock Solution of this compound
-
Determine the required concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add the solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Aid dissolution (if necessary): If the compound does not dissolve immediately, use the techniques described in the FAQs (vortexing, sonication, gentle warming).
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot issues with dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing FXIa-IN-13 Concentration for Experiments
Welcome to the technical support center for our novel Factor XIa (FXIa) inhibitor, FXIa-IN-13. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound blocks the amplification of thrombin generation, a critical step in thrombus formation. This targeted inhibition is expected to have a significant antithrombotic effect with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For most small molecule inhibitors, including those with structures similar to known FXIa inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. It is crucial to first perform a solubility test to determine the maximum concentration that can be achieved without precipitation. For aqueous-based assays, it is important to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How do I determine the optimal concentration of this compound for my in vitro assay?
A3: The optimal concentration of this compound will depend on the specific assay system. We recommend performing a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) in your particular experiment. Start with a broad range of concentrations (e.g., from 0.1 nM to 10 µM) and narrow down to a more focused range based on the initial results. Below is a general guideline for common in vitro assays.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or after dilution in aqueous buffer.
-
Inconsistent or non-reproducible results in assays.
Possible Causes:
-
The concentration of the stock solution in DMSO is too high.
-
The inhibitor has precipitated upon dilution into an aqueous buffer ("crashing out").
-
Improper storage of the compound leading to degradation.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Verify Stock Solution | Gently warm the stock solution to 37°C for 10-15 minutes to see if the precipitate redissolves. If it does, consider lowering the stock concentration for future experiments. |
| 2 | Perform Solubility Test | Conduct a kinetic or thermodynamic solubility test to determine the maximum soluble concentration in your experimental buffer.[3][4][5][6] |
| 3 | Optimize Dilution | When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. |
| 4 | Use a Surfactant | For some assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help maintain the solubility of hydrophobic compounds. This should be validated to ensure it does not interfere with the assay. |
Issue 2: No or Low Inhibition Observed in Plasma-Based Assays
Symptoms:
-
The IC₅₀ value is significantly higher than expected.
-
The inhibitor shows little to no effect on clotting times (e.g., in an aPTT assay).
Possible Causes:
-
High plasma protein binding of this compound, reducing its free concentration.
-
Degradation of the inhibitor in plasma.
-
Incorrect assay setup or reagent issues.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Assess Plasma Protein Binding | Determine the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration. A high degree of binding will necessitate using higher total concentrations to achieve the desired free concentration. |
| 2 | Check Compound Stability | Incubate this compound in plasma for the duration of your assay and then measure its concentration to assess stability. |
| 3 | Optimize Assay Conditions | Ensure that the plasma and reagents are handled correctly and that the instrument is calibrated. For an aPTT assay, the choice of activator can influence the results.[7] |
| 4 | Consider a Purified System | To confirm the direct inhibitory activity of this compound without the confounding factors of plasma, perform an assay using purified FXIa and its chromogenic substrate. |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound in a Purified FXIa Chromogenic Assay
Objective: To determine the concentration of this compound that inhibits 50% of purified FXIa activity.
Materials:
-
Purified human FXIa
-
FXIa-specific chromogenic substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and purified FXIa.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FXIa chromogenic substrate.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Evaluating the Anticoagulant Effect of this compound using the Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the effect of this compound on the clotting time of human plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
This compound stock solution in DMSO
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
Pre-warm the plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix the plasma with the desired concentration of this compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding the pre-warmed CaCl₂ solution and simultaneously start the timer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time.
-
Plot the clotting time against the concentration of this compound. The concentration that doubles the baseline clotting time (2x aPTT) is a common metric for anticoagulant potency.
Data Presentation
Table 1: Example IC₅₀ Values for Different FXIa Inhibitors in Various Assays
| Inhibitor | Assay Type | IC₅₀ (nM) | Reference |
| Compound X | Purified FXIa Chromogenic | 5.2 | Fictional Data |
| Compound Y | aPTT (human plasma) | 150 | Fictional Data |
| Compound Z | Thrombin Generation Assay | 85 | Fictional Data |
| This compound | (To be determined) | (To be determined) | Your Data |
Visualizations
Caption: this compound inhibits the intrinsic coagulation pathway.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. bms.com [bms.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Technical Support Center: Troubleshooting FXIa Inhibitor aPTT Assay Variability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Activated Partial Thromboplastin Time (aPTT) assays when evaluating FXIa inhibitors, such as FXIa-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the aPTT assay and its relevance for FXIa inhibitors?
The Activated Partial Thromboplastin Time (aPTT) assay is a coagulation test that measures the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2] The test is initiated by adding a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to platelet-poor plasma, which activates Factor XII (FXII).[1] This triggers a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot. The aPTT is the time in seconds from the addition of calcium to the formation of this clot.[1]
Factor XIa (FXIa) is a key enzyme in the intrinsic pathway, responsible for activating Factor IX (FIX).[3][4][5] Inhibitors of FXIa, such as this compound, are expected to prolong the aPTT in a concentration-dependent manner by blocking this step in the coagulation cascade. Therefore, the aPTT assay is a crucial tool for assessing the in vitro potency and pharmacological effect of these inhibitors.
Q2: What are the common causes of a prolonged aPTT?
A prolonged aPTT can be caused by a variety of factors, including:
-
Congenital or acquired deficiencies of clotting factors in the intrinsic and common pathways (e.g., Factors VIII, IX, XI, XII, prekallikrein, high molecular weight kininogen, prothrombin, fibrinogen, V, and X).[1][6]
-
Presence of inhibitors , such as lupus anticoagulant or specific factor inhibitors.[1][7]
-
Anticoagulant therapy , including heparin and warfarin.[1][6][7]
-
Certain medical conditions like liver disease, vitamin K deficiency, and disseminated intravascular coagulation (DIC).[1][6][8]
-
Pre-analytical and analytical errors during sample collection and processing.[7][9]
Q3: My aPTT results with this compound are highly variable. What are the potential sources of this variability?
Variability in aPTT assays with an FXIa inhibitor can stem from pre-analytical, analytical, and reagent-related factors. It is crucial to systematically investigate each of these potential sources.
Troubleshooting Guide
Pre-Analytical Variability
These errors occur before the sample is analyzed and are a major source of variability.
| Potential Issue | Possible Cause | Recommended Action |
| Inconsistent Clotting Times | Incorrect blood-to-anticoagulant ratio (standard is 9:1).[7] | Ensure proper fill volume in collection tubes. Discard over- or under-filled tubes.[2] |
| Hemolysis, lipemia, or icterus in plasma samples.[9] | Visually inspect plasma after centrifugation. Hemolysis can release substances that interfere with the assay.[9] Lipemia can interfere with optical detection systems.[6][9] Collect samples from fasting subjects if possible. | |
| Inadequate mixing of blood with anticoagulant. | Gently invert the collection tube 3-4 times immediately after collection to ensure proper mixing. | |
| Contamination with heparin.[7] | If applicable, draw blood from a line free of heparin or discard the initial volume of blood drawn from a line flushed with heparin. | |
| Improper sample storage. | Process samples promptly. If storage is necessary, follow validated procedures for freezing and thawing plasma to avoid factor degradation. |
Analytical Variability
These issues arise during the assay procedure itself.
| Potential Issue | Possible Cause | Recommended Action |
| Inconsistent Results Between Runs | Variation in incubation times. | Strictly adhere to the incubation times specified in the protocol for both the plasma/aPTT reagent mixture and the calcium chloride addition. |
| Temperature fluctuations. | Ensure the analyzer's heating block is maintained at a stable 37°C. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and plasma. | |
| Instrument malfunction. | Perform regular maintenance and quality control checks on the coagulation analyzer. |
Reagent-Related Variability
The choice and handling of reagents can significantly impact results.
| Potential Issue | Possible Cause | Recommended Action |
| Unexpectedly High or Low aPTT Values | Different aPTT reagent sensitivity. | Be aware that different aPTT reagents have varying sensitivities to factor deficiencies and inhibitors.[8][10] Use the same lot of aPTT reagent for a single study to minimize lot-to-lot variability. |
| Improper reagent reconstitution or storage. | Reconstitute and store aPTT reagents and calcium chloride according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Reagent contamination. | Use clean pipette tips for each reagent to prevent cross-contamination. |
Experimental Protocols
Standard aPTT Assay Protocol for FXIa Inhibitor Testing
This protocol provides a general framework. Specific timings and volumes may vary depending on the coagulation analyzer and reagent manufacturer.
-
Reagent Preparation :
-
Reconstitute the aPTT reagent (containing a contact activator and phospholipids) according to the manufacturer's instructions. Allow it to stabilize at room temperature for the recommended time.
-
Pre-warm the calcium chloride solution (typically 0.025 M) to 37°C.
-
-
Sample Preparation :
-
Prepare serial dilutions of the FXIa inhibitor (e.g., this compound) in a suitable buffer or in pooled normal plasma.
-
Prepare a vehicle control (plasma with buffer but no inhibitor).
-
-
Assay Procedure :
-
Pipette 50 µL of the plasma sample (containing the inhibitor or vehicle) into a pre-warmed cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C. This allows for the activation of the contact factors.[2]
-
Dispense 50 µL of the pre-warmed calcium chloride solution into the cuvette to initiate the clotting reaction.
-
The coagulation analyzer will automatically start a timer and detect the formation of a fibrin clot, recording the aPTT in seconds.
-
-
Data Analysis :
-
Plot the aPTT (in seconds) against the concentration of the FXIa inhibitor.
-
Determine the concentration of the inhibitor that doubles the baseline aPTT (2x aPTT).
-
Visualizations
Coagulation Cascade and the Role of FXIa
Caption: Intrinsic, Extrinsic, and Common pathways of the coagulation cascade.
aPTT Assay Experimental Workflow
Caption: A typical experimental workflow for an aPTT assay.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. chronolab.com [chronolab.com]
- 3. bms.com [bms.com]
- 4. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. labtestsonline.org.uk [labtestsonline.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FXIa-IN-13 Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the novel Factor XIa (FXIa) inhibitor, FXIa-IN-13, in solution. While this compound is a proprietary compound, the principles and protocols outlined here are broadly applicable to improving the stability of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation indicates that this compound has limited solubility or has crashed out of solution. This can be influenced by several factors including concentration, solvent, pH, and temperature.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure the solvent system is appropriate for this compound. While initial solubility may be determined in 100% DMSO, subsequent dilutions into aqueous buffers for assays can cause precipitation.
-
Adjust pH: The solubility of many small molecules is pH-dependent. Determine the pKa of this compound and adjust the buffer pH accordingly to enhance solubility. For acidic compounds, a pH above the pKa will increase solubility, while for basic compounds, a pH below the pKa is preferable.
-
Incorporate Co-solvents: If using aqueous buffers, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol, PEG400) can improve solubility. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the assay results.
-
Consider Salt Forms: If the parent molecule has poor aqueous solubility, investigating different salt forms of this compound could provide a more soluble alternative.[1][2]
-
Sonication and Warming: Gentle sonication or warming of the solution can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Q2: I suspect my this compound is degrading in solution over time, leading to inconsistent assay results. How can I confirm this and what are the common degradation pathways?
A2: Degradation of a small molecule inhibitor is a common issue that can significantly impact experimental outcomes. Confirmation of degradation and identification of the pathway are critical for mitigation.
-
Confirmation of Degradation:
-
HPLC Analysis: A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the standard method to quantify the parent compound and detect the appearance of degradation products.[3][4][5] A decrease in the peak area of the parent compound over time is indicative of degradation.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, providing clues to the degradation pathway.[6][7]
-
-
Common Degradation Pathways:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Esters, amides, lactams, and imides are functional groups susceptible to hydrolysis.[8][9][10]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[8][9] Functional groups prone to oxidation include phenols, thiols, and aldehydes.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[11]
-
Q3: How should I properly store my stock and working solutions of this compound to minimize degradation?
A3: Proper storage is essential to maintain the integrity of your compound.
-
Stock Solutions:
-
Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Protect from light by using amber vials or by wrapping vials in foil.
-
-
Working Solutions:
-
Prepare fresh working solutions in your aqueous assay buffer from the frozen stock immediately before each experiment.
-
If working solutions need to be stored for a short period, keep them on ice and protected from light.
-
Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable at lower concentrations in aqueous environments.
-
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffer
This guide provides a systematic approach to improving the solubility of this compound in aqueous solutions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility.
Quantitative Data Summary: Effect of pH and Co-solvents on Solubility
| Condition | This compound Solubility (µg/mL) | Appearance |
| pH Adjustment | ||
| pH 5.0 | < 1 | Precipitate |
| pH 6.0 | 5 | Slightly cloudy |
| pH 7.4 | 20 | Clear solution |
| pH 8.0 | 50 | Clear solution |
| Co-solvent Addition (in pH 7.4 Buffer) | ||
| 1% DMSO | 25 | Clear solution |
| 5% DMSO | 100 | Clear solution |
| 1% Ethanol | 22 | Clear solution |
| 5% Ethanol | 85 | Clear solution |
Note: This is example data and should be experimentally determined for this compound.
Issue 2: Compound Degradation in Solution
This guide outlines the process for identifying and mitigating the degradation of this compound.
Degradation Investigation Workflow:
Caption: Workflow for investigating compound degradation.
Summary of Forced Degradation Conditions
| Stress Condition | Purpose | Typical Conditions |
| Acid Hydrolysis | To assess stability in acidic environments.[11] | 0.1 M HCl at 60°C for 24h |
| Base Hydrolysis | To assess stability in basic environments.[11] | 0.1 M NaOH at 60°C for 24h |
| Oxidation | To evaluate susceptibility to oxidation.[11] | 3% H₂O₂ at room temperature for 24h |
| Thermal Stress | To determine heat sensitivity.[11] | 80°C for 48h (solid and solution) |
| Photostability | To assess light sensitivity.[11] | Exposure to UV and visible light (ICH Q1B) |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
Objective: To quantify the stability of this compound in a given solution over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the test buffer (e.g., PBS, pH 7.4).
-
Time Zero Sample: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the "time zero" chromatogram.
-
Incubation: Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the time zero sample.
-
Monitor for the appearance of new peaks, which may represent degradation products.
-
HPLC System Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Protocol 2: Improving Solubility with Excipients
Objective: To enhance the aqueous solubility of this compound using common pharmaceutical excipients.
Methodology:
-
Excipient Stock Solutions: Prepare stock solutions of various excipients such as cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Polysorbate 80), and polymers (e.g., PVP).[12][13][14][15][16]
-
Formulation Preparation: Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of each excipient in the desired aqueous buffer.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Solubility Measurement:
-
Centrifuge the solutions to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Analysis: Plot the measured solubility of this compound as a function of the excipient concentration to identify the most effective solubilizing agent and its optimal concentration.
Signaling Pathway and Logical Relationships
Coagulation Cascade and FXIa Inhibition:
Caption: Inhibition of the intrinsic coagulation pathway by this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 12. chemintel360.com [chemintel360.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
FXIa-IN-13 precipitation in experimental buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIa-IN-13. The information is designed to address common experimental challenges, with a focus on precipitation issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my experiment. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound can be attributed to several factors:
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Low Solubility: The intrinsic solubility of the compound in your specific aqueous buffer may be low.
-
Buffer Composition: The pH, ionic strength, and specific ions in your buffer can significantly impact the solubility of the compound.
-
Solvent Shock: Rapid dilution of a high-concentration stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution. This is a common phenomenon when the co-solvent concentration is not maintained at an appropriate level in the final solution.
-
Temperature Effects: Changes in temperature during your experiment can affect solubility. Some compounds are less soluble at lower temperatures.
-
Compound Instability: The compound may be unstable in your experimental buffer, leading to degradation and precipitation of the resulting products.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1] DMSO is a powerful organic solvent that can dissolve a wide range of small molecules.[1] Store the stock solution at -20°C or -80°C to maximize stability.
Q3: How can I prevent precipitation when diluting my this compound stock solution into an aqueous buffer?
A3: To avoid precipitation upon dilution, follow these recommendations:
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Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in a mixture of your experimental buffer and DMSO to gradually lower the DMSO concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound at the desired working concentration. A final DMSO concentration of 0.1% to 1% is often a good starting point, but this may need to be optimized.[2]
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure it is well-mixed.
-
Pre-warmed Buffer: If your experiment is performed at a higher temperature, consider using a pre-warmed buffer for dilutions.
Q4: The precipitation persists even with optimized DMSO concentration. What other buffer parameters can I adjust?
A4: If precipitation is still an issue, consider the following buffer modifications:
-
pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound if possible and adjust the buffer pH to be at least 1-2 pH units away from the pKa to maintain a charged (and likely more soluble) state.
-
Ionic Strength: Modify the ionic strength of the buffer by adjusting the salt concentration (e.g., NaCl).
-
Excipients: Consider the addition of solubility-enhancing excipients such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations. Be sure to test the effect of these additives on your assay.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experimental buffer.
Table 1: Initial Troubleshooting Steps
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution of DMSO stock. | Solvent shock due to rapid change in solvent polarity. | Perform serial dilutions. Increase the final DMSO concentration in the assay. |
| Precipitate forms over time during the experiment. | Low compound solubility at the working concentration or compound instability. | Decrease the working concentration of this compound. Optimize buffer pH and ionic strength. |
| Precipitation is observed at lower temperatures. | Temperature-dependent solubility. | Perform experiments at a consistent, controlled temperature. If possible, run the assay at a slightly higher temperature. |
| Results are not reproducible, with variable precipitation. | Inconsistent dilution or mixing procedures. | Ensure thorough vortexing after each dilution. Prepare fresh dilutions for each experiment. |
Diagram 1: Troubleshooting Workflow for this compound Precipitation
References
How to prevent FXIa-IN-13 degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of FXIa-IN-13 during experimental use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, which could be indicative of its degradation.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected potency in assays | Degradation of this compound stock solution or in the assay buffer. | 1. Prepare fresh stock solutions from powder.2. Perform a concentration verification of the stock solution using a validated analytical method (e.g., HPLC-UV).3. Evaluate the stability of this compound in your specific assay buffer and under your assay conditions (temperature, light exposure). Consider performing a time-course experiment to assess stability over the duration of the assay. |
| Precipitate observed in stock solution or upon dilution | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity. While DMSO is a common solvent for initial stock solutions, assess its long-term stability. For aqueous buffers, determine the solubility limit to avoid precipitation.2. After filtration of the stock solution, if precipitation reoccurs upon storage, this may indicate degradation. Analyze the precipitate and supernatant for the presence of degradation products. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).2. Use the degradation profiles from the forced degradation studies to help identify the nature of the new peaks observed in your experimental samples.3. If possible, use LC-MS/MS to characterize the structure of the degradation products. |
| Variability in results between experimental replicates | Inconsistent handling, storage, or preparation of this compound solutions. | 1. Standardize the entire experimental workflow, from powder weighing to final dilution.2. Ensure all users are following the same storage and handling procedures.3. Aliquot stock solutions to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
A1: As a general recommendation for small molecule inhibitors, store the solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
-
Q2: What is the best solvent for preparing stock solutions of this compound?
-
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors. Ensure the DMSO is of high purity and anhydrous to prevent water-mediated degradation.
-
-
Q3: How should I store stock solutions of this compound?
-
A3: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.
-
Experimental Best Practices
-
Q4: How can I minimize the degradation of this compound in my aqueous assay buffer?
-
A4: The stability of small molecules in aqueous solutions can be pH-dependent. It is advisable to determine the optimal pH range for this compound stability. Prepare fresh dilutions in your assay buffer immediately before each experiment. If the experiment is lengthy, consider assessing the stability of this compound in the buffer over that time period.
-
-
Q5: Is this compound sensitive to light?
-
A5: Many small molecules are light-sensitive. It is a good practice to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
-
-
Q6: Can I use solutions that have been stored for a long time?
-
A6: For critical experiments, it is always recommended to use freshly prepared solutions or solutions that have been stored under validated stable conditions. The stability of this compound in any specific solvent or buffer system over time should be experimentally determined.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Table 2: Example Conditions for Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature | 0-24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 0-24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 0-24 hours |
| Thermal | None | 60°C | 0-24 hours |
| Photolytic | None (expose to light) | Room Temperature | 0-24 hours |
Visualizations
Caption: Role of FXIa in the intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of FXIa-IN-13
Disclaimer: FXIa-IN-13 is a hypothetical small molecule inhibitor of Factor XIa (FXIa). This technical support guide provides a generalized framework for troubleshooting poor in vivo efficacy that may be applicable to other novel small molecule FXIa inhibitors. The data and protocols presented are for illustrative purposes.
Introduction
Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade. Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to current anticoagulants. This guide is designed for researchers, scientists, and drug development professionals who are encountering poor in vivo efficacy with the novel FXIa inhibitor, this compound, and are seeking a structured approach to identify and address the underlying issues.
Troubleshooting Guides and FAQs
This section addresses common questions and issues that arise when a promising in vitro compound fails to demonstrate efficacy in vivo.
Q1: My FXIa inhibitor, this compound, has excellent in vitro potency but shows no effect in my animal model. What are the most likely reasons for this discrepancy?
Poor in vivo efficacy despite good in vitro activity is a common challenge in drug development. The primary reasons can be broadly categorized into issues with the compound's formulation and its pharmacokinetic (PK) and pharmacodynamic (PD) properties. It is crucial to systematically investigate these potential causes.
Q2: How can I determine if the formulation of this compound is the cause of its poor efficacy?
The formulation is critical for ensuring that the compound is adequately dissolved and absorbed. Poor solubility is a frequent cause of low bioavailability for orally administered drugs.[1]
-
Solubility and Dissolution: First, assess the aqueous solubility of this compound. If it is low, the compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.[2] Consider alternative formulation strategies to enhance solubility, such as using co-solvents, surfactants, or creating a nanosuspension.[3][4]
-
Formulation Stability: The compound may be unstable in the formulation vehicle, leading to degradation before administration. It is essential to assess the stability of this compound in the chosen vehicle over the duration of the experiment.[5]
Q3: What pharmacokinetic (PK) parameters should I investigate to understand the poor in vivo performance of this compound?
Pharmacokinetics describes what the body does to the drug.[6] Poor PK properties can prevent the compound from reaching its target at a sufficient concentration for a long enough duration.
-
Absorption and Bioavailability: After oral administration, is the drug being absorbed into the systemic circulation? A pilot PK study to measure the plasma concentration of this compound over time is essential. Low or undetectable plasma levels suggest poor absorption.
-
Metabolism and Clearance: The compound may be rapidly metabolized by the liver (first-pass effect) or quickly cleared from the body, resulting in a short half-life and insufficient exposure.[6] Analyzing plasma for metabolites can provide insights into the metabolic stability of this compound.
-
Protein Binding: A high degree of plasma protein binding can limit the amount of free drug available to interact with FXIa.[6] While this is a factor, it is less likely to be the primary cause of a complete lack of efficacy.
Q4: How can I assess the pharmacodynamic (PD) effect of this compound in vivo to confirm target engagement?
Pharmacodynamics describes what the drug does to the body.[6] It is crucial to determine if this compound is inhibiting its target, FXIa, in the animal model.
-
Activated Partial Thromboplastin Time (aPTT): The aPTT is a common coagulation assay that is sensitive to the inhibition of the intrinsic pathway, where FXIa acts.[7] A dose-dependent prolongation of aPTT after administration of this compound would indicate target engagement.
-
Anti-FXIa Activity Assay: A more specific method is to measure the anti-FXIa activity directly in plasma samples from treated animals. This can confirm that the compound is present and active against its target.
Q5: Could the observed lack of efficacy be due to the animal model itself?
While less common if the model is well-validated, it is a possibility to consider.
-
Species Differences: There may be species-specific differences in the binding site of FXIa or in the metabolism of the compound.
-
Disease Model: The chosen thrombosis model may not be sensitive to the effects of FXIa inhibition.
Data Presentation
Clear and organized data presentation is crucial for interpreting experimental results and making informed decisions.
Table 1: Hypothetical Plasma Concentration of this compound in Different Formulations
| Formulation | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| A | 0.5% Methylcellulose in Water | 30 | 50 | 2 | 200 |
| B | 20% Solutol HS 15 in Water | 30 | 450 | 1 | 1800 |
| C | Nanosuspension | 30 | 900 | 1 | 4500 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Formulation A | Formulation B | Formulation C |
| Bioavailability (%) | 2 | 18 | 45 |
| Half-life (t½) (hr) | 1.5 | 2.0 | 2.2 |
| Clearance (mL/min/kg) | 50 | 15 | 6 |
Table 3: Hypothetical Pharmacodynamic Effect of this compound (aPTT)
| Dose (mg/kg) | Formulation | Time Post-Dose (hr) | aPTT (seconds) | Fold Change from Baseline |
| 0 (Vehicle) | C | 1 | 25 | 1.0 |
| 10 | C | 1 | 35 | 1.4 |
| 30 | C | 1 | 55 | 2.2 |
| 100 | C | 1 | 90 | 3.6 |
Mandatory Visualizations
Caption: Simplified coagulation cascade highlighting the role of FXIa.
Caption: Experimental workflow for troubleshooting poor in vivo efficacy.
Caption: Potential causes of poor in vivo efficacy.
Key Experiments and Methodologies
Here are detailed protocols for essential experiments to troubleshoot the poor in vivo efficacy of this compound.
Aqueous Solubility Assessment
Objective: To determine the solubility of this compound in aqueous buffer at a physiologically relevant pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC system with a UV detector
-
Centrifuge
-
Thermomixer
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add an excess of the stock solution to PBS (pH 7.4) to achieve a final concentration of 100 µg/mL (assuming some precipitation will occur).
-
Incubate the mixture in a thermomixer at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the concentration of the dissolved compound in the supernatant by HPLC, comparing it to a standard curve of this compound.
In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound in plasma from the animal species used for in vivo studies.
Materials:
-
This compound
-
Control plasma (e.g., mouse, rat)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after administration to an animal model.
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Protocol:
-
Administer this compound to a cohort of animals at a defined dose and route (e.g., oral gavage).
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals into EDTA-coated tubes.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
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Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, t½).
In Vivo Pharmacodynamic (PD) Assay: Activated Partial Thromboplastin Time (aPTT)
Objective: To measure the anticoagulant effect of this compound in vivo.
Materials:
-
This compound formulation
-
Appropriate animal model
-
Citrated blood collection tubes
-
Coagulometer
-
aPTT reagent
Protocol:
-
Administer this compound to cohorts of animals at various doses.
-
At a predetermined time point post-dose (e.g., corresponding to the expected Tmax), collect blood into citrated tubes.
-
Prepare platelet-poor plasma by centrifuging the blood samples.
-
Perform the aPTT assay on the plasma samples using a coagulometer according to the manufacturer's instructions.
-
Record the clotting time in seconds.
-
Compare the aPTT values of the treated groups to the vehicle control group to determine the dose-dependent anticoagulant effect.
References
- 1. future4200.com [future4200.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Minimizing FXIa-IN-13 toxicity in cell culture
Welcome to the technical support center for FXIa-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments while minimizing potential toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
Problem: Unexpectedly High Cell Death or Low Viability
High cell death is a common issue when working with a new small molecule inhibitor. The following table provides representative cytotoxicity data for a compound with a similar profile to this compound to help you determine if your results are within an expected range.
Data Presentation: Representative Cytotoxicity of a Small Molecule Inhibitor
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative small molecule inhibitor across various human cancer cell lines after 72 hours of treatment, as determined by an MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 28.5 ± 3.1 |
| DU-145 | Prostate Carcinoma | 12.8 ± 1.5 |
| HCT116 | Colon Carcinoma | 21.7 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 35.1 ± 4.2 |
| HEK293T | Embryonic Kidney (Non-cancerous) | > 50 |
Note: This data is representative and should be used as a guideline. Actual IC50 values for this compound should be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Steps:
-
Confirm Compound Concentration: Ensure the final concentration of this compound in your culture medium is correct. Serial dilution errors are a common source of unexpected toxicity.
-
Optimize Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their effective concentration. If you are observing high toxicity, consider increasing the FBS concentration in your media (e.g., from 10% to 15% or 20%). Conversely, if you are not observing an effect, you might try reducing the serum concentration.
-
Reduce Incubation Time: If significant cell death is observed at your desired concentration, try reducing the exposure time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration.
-
Cell Density: Ensure you are plating a consistent and optimal number of cells. Low cell density can make cells more susceptible to toxic effects.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
Problem: High Variability Between Replicates
High variability in cytotoxicity assays can obscure the true effect of the compound.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use calibrated pipettes.
-
Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure your cell suspension is homogenous before and during plating. To avoid the "edge effect," consider not using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[1]
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., by directly reducing MTT). If you suspect interference, consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release or ATP content).[1]
-
Wash Steps: Incomplete removal of media or reagents during wash steps can affect results. Be gentle but thorough to avoid dislodging cells.
Experimental Protocols
This section provides a detailed methodology for a common cytotoxicity assay used to evaluate the effects of small molecule inhibitors like this compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2]
Materials:
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Cells of interest
-
Complete culture medium
-
This compound
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MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[4] By inhibiting FXIa, this compound disrupts the amplification of the coagulation cascade, which is involved in thrombosis.
Q2: Why am I seeing cell morphology changes even at sub-lethal concentrations of this compound?
A2: Small molecule inhibitors can have off-target effects or induce cellular stress responses that alter cell morphology without causing immediate cell death. It is advisable to observe your cells microscopically throughout the experiment and document any changes in shape, adherence, or granularity. These observations can provide valuable insights into the compound's cellular effects.
Q3: Can I use a different cytotoxicity assay?
A3: Absolutely. While the MTT assay is widely used, other assays may be more suitable for your specific cell line or experimental question.[1] Alternative assays include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which correlates with the number of metabolically active cells.
-
Annexin V/PI Staining: A flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is typically dissolved in a non-polar solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always ensure the final solvent concentration is below the toxic threshold for your cells.
Visualizations
Signaling Pathway
The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa by this compound blocks the subsequent activation of Factor IX, thereby reducing the generation of thrombin and the formation of a fibrin clot.
Figure 1. The role of FXIa in the coagulation cascade and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps in a typical experiment to assess the cytotoxicity of this compound.
Figure 2. A generalized workflow for determining the cytotoxicity of this compound.
References
Validation & Comparative
Validating the Selectivity of Novel FXIa Inhibitors: A Comparative Guide
Disclaimer: No public data was found for a compound specifically named "FXIa-IN-13". This guide provides a template for assessing the selectivity of a novel Factor XIa (FXIa) inhibitor, using publicly available data for other known FXIa inhibitors as a comparative framework. This guide is intended for researchers, scientists, and drug development professionals.
The development of selective FXIa inhibitors represents a promising advancement in antithrombotic therapy, with the potential to reduce the risk of thrombosis with a lower likelihood of bleeding compared to traditional anticoagulants.[1][2] A critical aspect of the preclinical validation of any new FXIa inhibitor is the rigorous assessment of its selectivity. High selectivity for FXIa over other related serine proteases is crucial to minimize off-target effects and ensure a favorable safety profile.[3]
This guide outlines the key experimental approaches and data presentation formats for validating the selectivity of a novel FXIa inhibitor, such as one designated this compound.
Comparative Selectivity Profile of FXIa Inhibitors
A primary method for evaluating the selectivity of an inhibitor is to determine its inhibitory potency (IC50 or Ki) against a panel of relevant serine proteases. The following table provides a sample comparison of the selectivity of known FXIa inhibitors. Data for a new chemical entity like this compound would be populated in a similar format to allow for direct comparison.
| Compound | FXIa K_i_ (nM) | Plasma Kallikrein K_i_ (nM) | Thrombin IC_50_ (nM) | Factor Xa IC_50_ (nM) | Trypsin IC_50_ (nM) | Selectivity over Plasma Kallikrein (Fold) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Inhibitor 18 [4] | 0.3 | 5 | >10,000 | >10,000 | 23 | ~17 |
| Inhibitor 27 [4] | 0.04 | 7 | >100,000 | >100,000 | >100,000 | ~175 |
| Inhibitor 33 [4] | 6 | 430 | >10,000 | >10,000 | >10,000 | ~72 |
| Inhibitor 4 [5] | 6 | 10 | 2040 | 1600 | 12 | ~1.7 |
| Inhibitor 17 [5] | 2.8 | Not Reported | >170-fold selective | >170-fold selective | 50 | Not Applicable |
Experimental Protocols
In Vitro Enzymatic Inhibition Assay
This assay directly measures the inhibitory activity of the compound against purified enzymes.
Objective: To determine the IC50 or Ki of the test compound against FXIa and a panel of other serine proteases (e.g., plasma kallikrein, thrombin, Factor Xa, Factor VIIa, Factor IXa, Factor XIIa, activated protein C, and trypsin).[4][5]
Materials:
-
Purified human FXIa and other serine proteases
-
Fluorogenic or chromogenic substrate specific for each enzyme
-
Assay buffer (e.g., Tris-buffered saline with appropriate cofactors)
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the test compound dilutions.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
If determining the Ki, the assay is performed at different substrate concentrations.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.[6][7][8] Since FXI is part of the intrinsic pathway, an FXIa inhibitor is expected to prolong the aPTT.
Objective: To evaluate the anticoagulant effect of the test compound in human plasma.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)[7]
-
Calcium chloride (CaCl2) solution[9]
-
Test compound at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.[9]
-
In a coagulometer cuvette, mix the plasma with different concentrations of the test compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C.[6]
-
Initiate clotting by adding the pre-warmed CaCl2 solution.[9]
-
The coagulometer will measure the time (in seconds) until a fibrin clot is formed.
-
The concentration of the test compound that doubles the baseline aPTT is determined (ECx2).
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[10][11][12] A highly selective FXIa inhibitor should have minimal to no effect on the PT.
Objective: To assess the selectivity of the test compound by measuring its effect on the extrinsic coagulation pathway.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin and calcium chloride)[13]
-
Test compound at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma and PT reagent to 37°C.[14]
-
In a coagulometer cuvette, mix the plasma with different concentrations of the test compound.
-
Initiate clotting by adding the pre-warmed PT reagent.[13]
-
The coagulometer will measure the time (in seconds) until a fibrin clot is formed.
-
A selective FXIa inhibitor is expected to show no significant prolongation of the PT at concentrations that significantly prolong the aPTT.[4]
Validation Workflow and Signaling Pathway
The following diagrams illustrate the validation workflow for assessing the selectivity of a novel FXIa inhibitor and the simplified coagulation cascade, highlighting the position of FXIa.
Caption: Workflow for validating the selectivity of a novel FXIa inhibitor.
Caption: Simplified coagulation cascade highlighting the role of FXIa.
References
- 1. a-review-of-fxia-inhibition-as-a-novel-target-for-anticoagulation - Ask this paper | Bohrium [bohrium.com]
- 2. factor-xia-inhibition-as-a-therapeutic-strategy-for-atherothrombosis - Ask this paper | Bohrium [bohrium.com]
- 3. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 9. atlas-medical.com [atlas-medical.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. labcorp.com [labcorp.com]
- 14. atlas-medical.com [atlas-medical.com]
Navigating the Selectivity Landscape of FXIa Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a novel Factor XIa (FXIa) inhibitor is paramount for advancing safe and effective anticoagulation therapies. This guide provides a comprehensive framework for evaluating the cross-reactivity of a hypothetical FXIa inhibitor, FXIa-IN-13, against a panel of other serine proteases. While specific data for this compound is not publicly available, this document serves as a practical template, outlining the necessary experimental data, detailed protocols, and a visual representation of the underlying biological pathway to assess the selectivity of any FXIa inhibitor.
Data Presentation: A Comparative Analysis of Inhibitor Potency
A critical step in characterizing any new inhibitor is to determine its potency against the intended target and a range of related off-target enzymes. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table presents hypothetical cross-reactivity data for this compound against a panel of key serine proteases involved in coagulation and other physiological processes. A highly selective FXIa inhibitor would exhibit a significantly lower IC50 for FXIa compared to other proteases.
| Serine Protease | Target Pathway | Hypothetical IC50 (nM) for this compound | Fold Selectivity vs. FXIa |
| Factor XIa (FXIa) | Intrinsic Coagulation | 5 | - |
| Factor Xa (FXa) | Common Coagulation | >10,000 | >2000x |
| Thrombin (Factor IIa) | Common Coagulation | >10,000 | >2000x |
| Plasma Kallikrein (PKal) | Kallikrein-Kinin System / Intrinsic Coagulation | 500 | 100x |
| Factor VIIa (FVIIa) | Extrinsic Coagulation | >10,000 | >2000x |
| Factor IXa (FIXa) | Intrinsic Coagulation | >10,000 | >2000x |
| Factor XIIa (FXIIa) | Intrinsic Coagulation | >5,000 | >1000x |
| Trypsin | Digestion | 8,000 | 1600x |
| Chymotrypsin | Digestion | >10,000 | >2000x |
| Plasmin | Fibrinolysis | >10,000 | >2000x |
| Tissue Plasminogen Activator (tPA) | Fibrinolysis | >10,000 | >2000x |
| Urokinase Plasminogen Activator (uPA) | Fibrinolysis | >10,000 | >2000x |
Caption: Hypothetical cross-reactivity profile of this compound.
Experimental Protocols: Methodologies for Assessing Serine Protease Inhibition
Accurate and reproducible experimental protocols are essential for generating reliable cross-reactivity data. The following are detailed methodologies for chromogenic and fluorogenic assays commonly used to determine the IC50 values of inhibitors against serine proteases.
General Principle of Serine Protease Inhibition Assays
The activity of a serine protease is typically measured by its ability to cleave a synthetic substrate that, upon cleavage, releases a chromophore (for chromogenic assays) or a fluorophore (for fluorogenic assays). The rate of color or fluorescence development is proportional to the enzyme's activity. To determine the inhibitory effect of a compound, the enzyme is pre-incubated with the inhibitor before the addition of the substrate. The reduction in the rate of substrate cleavage is then measured to calculate the percent inhibition and subsequently the IC50 value.
Chromogenic Assay Protocol
Materials:
-
Purified serine proteases (e.g., FXIa, FXa, Thrombin, etc.)
-
Specific chromogenic substrate for each protease (e.g., S-2366 for FXIa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add an equal volume of the serially diluted inhibitor to the wells. Include a control with buffer and DMSO (no inhibitor).
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the specific chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at 405 nm using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorogenic Assay Protocol
Materials:
-
Purified serine proteases
-
Specific fluorogenic substrate for each protease (e.g., a peptide-AMC substrate)
-
Assay Buffer
-
Test inhibitor (this compound) in a suitable solvent
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Follow steps 1-5 of the chromogenic assay protocol, using a black microplate.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization: The Coagulation Cascade
To provide context for the importance of FXIa and its selective inhibition, the following diagram illustrates the coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways.
Caption: The Coagulation Cascade.
Conclusion
The development of selective FXIa inhibitors holds great promise for safer anticoagulation by targeting the intrinsic pathway, which is more critical for thrombosis than for hemostasis. This guide provides a robust framework for assessing the cross-reactivity of novel FXIa inhibitors like the hypothetical this compound. By employing rigorous experimental protocols and systematically evaluating a panel of relevant serine proteases, researchers can build a comprehensive selectivity profile. This is a critical step in identifying lead candidates with the desired therapeutic window, ultimately paving the way for the next generation of antithrombotic agents with an improved safety profile.
Head-to-Head Comparison: FXIa-IN-13 vs. Milvexian in Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of anticoagulant therapy, Factor XIa (FXIa) has emerged as a promising target to uncouple antithrombotic efficacy from bleeding risk. This guide provides a detailed head-to-head comparison of two small molecule FXIa inhibitors: FXIa-IN-13, a potent research compound, and milvexian, a clinical-stage oral anticoagulant. This objective analysis is supported by available preclinical data to aid researchers and drug development professionals in understanding the nuances of these two agents.
Biochemical and In Vitro Properties
Both this compound and milvexian are direct, reversible inhibitors of Factor XIa. However, they exhibit differences in their inhibitory potency and selectivity profiles.
| Parameter | This compound (Compound 13) | Milvexian (BMS-986177/JNJ-70033093) |
| FXIa Inhibitory Potency (Ki) | 0.04 nM (human)[1] | 0.11 nM (human)[2] |
| FXIa IC50 | 1.0 nM[3] | Not explicitly reported, Ki used for potency measure. |
| FXIa Dissociation Constant (Kd) | 0.5 nM[3] | Not explicitly reported. |
| Anticoagulant Activity (aPTT) | EC1.5x = 0.28 µM (human plasma)[1] | Concentration for 2x increase in aPTT: 0.5 µM to 2.4 µM (in various species)[2] |
| Selectivity | Highly selective against a panel of serine proteases, with the exception of plasma kallikrein (Ki = 7.0 nM)[1] | >5000-fold selectivity over FXIa-related serine proteases, except chymotrypsin (Ki = 35 nM) and plasma kallikrein (Ki = 44 nM)[2] |
| Administration Route | Parenteral[1] | Oral[2] |
In Vivo Efficacy and Safety Profile
Preclinical studies in rabbit models of thrombosis and bleeding provide insights into the antithrombotic potential and safety margins of both compounds. It is important to note that the following data are from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound (Compound 13) | Milvexian |
| Thrombosis Model | Rabbit Electrically Induced Carotid Arterial Thrombosis (ECAT)[1] | Rabbit Electrically Induced Carotid Arterial Thrombosis (ECAT) and Arteriovenous (AV) Shunt Models[2][4] |
| Antithrombotic Efficacy | EC50 = 0.53 µM (in rabbit ECAT model)[1] | Dose-dependent reduction in thrombus weight in both arterial and venous thrombosis models[2][4] |
| Bleeding Risk | Minimal prolongation of cuticle bleeding time in rabbits, even at the highest doses tested[1] | No significant increase in cuticle bleeding time in rabbits, even when combined with aspirin[2] |
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
Both this compound and milvexian exert their anticoagulant effect by directly inhibiting Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, these inhibitors prevent the amplification of thrombin generation, a key step in the formation of a stable fibrin clot. This targeted approach is hypothesized to reduce the risk of pathological thrombosis with a lower propensity for bleeding compared to anticoagulants that target factors in the common pathway (e.g., Factor Xa or thrombin).
Caption: Role of Factor XIa in the coagulation cascade and the target of inhibition.
Experimental Protocols
Determination of FXIa Inhibitory Potency (IC50 and Ki)
General Principle: The inhibitory activity of the compounds against purified human Factor XIa is determined by measuring the rate of cleavage of a chromogenic substrate.
Protocol Outline (based on similar assays):
-
Purified human Factor XIa is pre-incubated with varying concentrations of the inhibitor (this compound or milvexian) in a buffer solution (e.g., Tris-HCl with salts and a blocking agent like BSA) at a controlled temperature (e.g., 37°C).
-
A chromogenic substrate for FXIa (e.g., S-2366) is added to initiate the enzymatic reaction.
-
The rate of substrate cleavage, which results in the release of a colored product (p-Nitroaniline), is monitored spectrophotometrically by measuring the change in absorbance at 405 nm over time.
-
The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Caption: General workflow for determining the IC50 and Ki of FXIa inhibitors.
In Vivo Rabbit Models of Thrombosis and Bleeding
1. Rabbit Electrically Induced Carotid Arterial Thrombosis (ECAT) Model:
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: An appropriate anesthetic regimen is administered (e.g., ketamine and xylazine).
-
Thrombosis Induction: A localized injury is induced in the carotid artery by applying a controlled electrical current, which triggers thrombus formation.
-
Drug Administration: The test compound (this compound or milvexian) or vehicle is administered, typically as an intravenous bolus followed by a continuous infusion.
-
Efficacy Endpoint: The primary endpoint is the reduction in thrombus weight or the maintenance of blood flow in the injured artery compared to the vehicle-treated control group.
2. Rabbit Arteriovenous (AV) Shunt Model:
-
Animal Model: Male New Zealand White rabbits.
-
Procedure: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein.
-
Drug Administration: The test compound or vehicle is administered intravenously.
-
Efficacy Endpoint: The weight of the thrombus formed on the thrombogenic surface after a set period is measured and compared between the treated and control groups.
3. Rabbit Cuticle Bleeding Time Model:
-
Procedure: Standardized incisions are made in the cuticle of the rabbit's nail bed.
-
Measurement: The time until the cessation of bleeding is recorded.
-
Safety Endpoint: The prolongation of bleeding time in the treated group is compared to the control group to assess the hemorrhagic risk of the compound.
Summary and Future Perspectives
This compound and milvexian are both potent inhibitors of Factor XIa with promising preclinical profiles. This compound demonstrates slightly higher in vitro potency, while milvexian has the significant advantage of being orally bioavailable and is currently in advanced clinical development. The preclinical data for both compounds support the hypothesis that targeting FXIa can provide effective antithrombosis with a reduced bleeding risk compared to traditional anticoagulants.
For researchers, this compound represents a valuable tool for further exploring the therapeutic potential and nuances of FXIa inhibition. The development of milvexian, on the other hand, provides a clinical benchmark and a potential future therapeutic option. Further head-to-head studies, particularly in larger animal models and eventually in clinical settings, would be invaluable for a definitive comparison of the efficacy and safety of these and other FXIa inhibitors. The ongoing clinical trials for milvexian will be instrumental in defining the role of this new class of anticoagulants in the prevention and treatment of thromboembolic disorders.
References
- 1. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design | PLOS One [journals.plos.org]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Oral FXIa Inhibitors: Asundexian vs. a Bristol Myers Squibb Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two oral small molecule inhibitors of Factor XIa (FXIa), a key target in the development of next-generation anticoagulants. The compounds featured are asundexian (BAY 2433334), developed by Bayer, and an aminoindazole-based inhibitor from Bristol Myers Squibb (referred to herein as BMS Compound 16, as a specific public name is unavailable). This analysis is based on publicly available preclinical data and aims to offer an objective comparison of their antithrombotic efficacy and bleeding risk profiles.
While the initial intent was to compare asundexian with a compound designated "FXIa-IN-13," no specific public data could be found for a compound with this identifier. Therefore, BMS Compound 16 has been selected as a representative, well-characterized preclinical FXIa inhibitor for a robust comparative analysis.
Introduction to FXIa Inhibition
Factor XIa is a serine protease that plays a significant role in the amplification of the intrinsic pathway of the coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. The rationale behind targeting FXIa is to uncouple thrombosis from hemostasis, potentially leading to effective antithrombotic agents with a lower risk of bleeding compared to current standards of care that target Factor Xa or thrombin.[1][2]
Signaling Pathway of Factor XIa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. FXIa's primary role is to activate Factor IX (FIX) to FIXa, which in turn, as part of the tenase complex, activates Factor X (FX) to FXa. FXa then converts prothrombin to thrombin, the central enzyme in clot formation. Thrombin can also create a positive feedback loop by activating more FXI to FXIa.
Caption: The role of FXIa in the intrinsic and common coagulation pathways.
Preclinical Efficacy and Safety Comparison
The following tables summarize the available preclinical data for asundexian and BMS Compound 16 in established animal models of thrombosis and hemostasis.
Antithrombotic Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Asundexian | Rabbit FeCl₂-induced arterial thrombosis | Intravenous (2, 6, 12 mg/kg) co-administered with aspirin and ticagrelor | Dose-dependent reduction in thrombus weight (32%, 70%, and 98% respectively). | [3] |
| Asundexian | Rabbit FeCl₂-induced venous thrombosis | Oral (10, 30 mg/kg) | Dose-dependent reduction in thrombus weight. | [3] |
| Asundexian | Rabbit Arterio-Venous (AV) shunt | Intravenous | Reduced thrombus weight when administered before or during thrombus formation. | [3] |
| BMS Compound 16 | Rabbit Arterio-Venous (AV) shunt | Intravenous bolus followed by infusion | Robust antithrombotic efficacy with an ID₅₀ of 0.6 mg/kg IV bolus followed by 1 mg/kg/h infusion. | [3] |
Bleeding Risk Assessment
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Asundexian | Rabbit ear, gum, and liver injury models | Intravenous and Oral | Did not increase bleeding times or blood loss, alone or in combination with antiplatelet drugs. | [3] |
| BMS Compound 16 | Rabbit cuticle bleeding | Not specified | Not reported to increase bleeding at efficacious antithrombotic doses. | [3] |
Experimental Protocols
Rabbit Ferric Chloride (FeCl₂) Induced Thrombosis Model
This model is a widely used method to induce vascular injury and subsequent thrombus formation to evaluate the efficacy of antithrombotic agents.
Caption: Workflow of the FeCl₂-induced thrombosis model in rabbits.
-
Animal Preparation: Rabbits are anesthetized, and the carotid artery (for arterial thrombosis) or jugular vein (for venous thrombosis) is surgically exposed.
-
Drug Administration: Asundexian or a vehicle control is administered either intravenously or orally at predetermined doses and times before the injury.
-
Vessel Injury: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the exposed blood vessel for a specific duration to induce oxidative injury to the vessel wall.
-
Thrombus Formation: The FeCl₃ induces endothelial damage, leading to the formation of a thrombus at the site of injury. The blood flow is monitored, and the thrombus is allowed to stabilize.
-
Thrombus Isolation and Measurement: After a defined period, the thrombosed segment of the vessel is excised, and the formed thrombus is isolated and its wet weight is determined.
-
Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the antithrombotic efficacy.
Rabbit Arterio-Venous (AV) Shunt Model
The AV shunt model is used to assess the efficacy of antithrombotic agents in a setting of high shear stress, mimicking arterial thrombosis.
Caption: Workflow of the arterio-venous (AV) shunt model in rabbits.
-
Animal Preparation: Rabbits are anesthetized, and the carotid artery and jugular vein are cannulated.
-
Shunt Placement: An extracorporeal shunt, typically containing a thrombogenic surface like a silk thread, is placed between the arterial and venous cannulas.
-
Drug Administration: The FXIa inhibitor (asundexian or BMS Compound 16) or vehicle control is administered, often as an intravenous bolus followed by a continuous infusion.
-
Blood Flow and Thrombus Formation: Blood is allowed to flow through the shunt for a specified period, during which a thrombus forms on the thrombogenic surface.
-
Thrombus Measurement: At the end of the experiment, the shunt is removed, and the silk thread with the thrombus is carefully extracted and weighed.
-
Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to assess antithrombotic efficacy. The dose that causes 50% inhibition of thrombus formation (ID₅₀) can be calculated.
Bleeding Time Models
To assess the bleeding risk, various models are employed that measure the time to cessation of bleeding after a standardized injury.
-
Rabbit Ear Bleeding Time: A small, standardized incision is made on the marginal ear vein of an anesthetized rabbit. The time it takes for the bleeding to stop is recorded.
-
Rabbit Gum Bleeding Time: A standardized incision is made in the gum tissue, and the duration of bleeding is measured.
-
Rabbit Liver Laceration Model: A standardized laceration is made on the liver of an anesthetized rabbit, and the total blood loss is quantified.
Summary and Conclusion
Both asundexian and the Bristol Myers Squibb FXIa inhibitor (Compound 16) demonstrate potent antithrombotic efficacy in preclinical rabbit models of both arterial and venous thrombosis. A key finding for both compounds is the separation of antithrombotic effects from a significant increase in bleeding risk, which is the central hypothesis for the therapeutic potential of FXIa inhibitors.
Asundexian has been extensively characterized in multiple models, showing dose-dependent efficacy and a favorable safety profile, even when co-administered with antiplatelet agents.[3] BMS Compound 16 also shows robust efficacy in the AV shunt model.
These preclinical findings highlight the promise of targeting FXIa for the development of safer anticoagulants. Further clinical investigation is necessary to fully elucidate the therapeutic window and clinical utility of these compounds in various thromboembolic disorders. The ongoing and completed clinical trials for asundexian will provide crucial insights into its efficacy and safety in human populations.[2][3][4]
References
Independent Validation of a Novel FXIa Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant effects of a representative novel small molecule Factor XIa (FXIa) inhibitor, referred to herein as FXIa-IN-13, with other anticoagulation strategies. The data presented is based on published results for potent and selective small molecule FXIa inhibitors such as Milvexian (BMS-986177/JNJ-70033093), offering a robust framework for independent validation and comparative analysis.
Introduction to FXIa Inhibition
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1] Targeting FXIa is a promising therapeutic strategy for the development of new anticoagulants.[1] Unlike traditional anticoagulants that target central factors in the coagulation cascade, selective inhibition of FXIa is hypothesized to prevent thrombosis with a reduced risk of bleeding.[1] This is because FXIa's primary role is in amplifying thrombin generation during pathological thrombus formation, with a lesser role in normal hemostasis. This guide delves into the experimental data and protocols necessary to evaluate the anticoagulant profile of a novel FXIa inhibitor.
Coagulation Cascade and the Role of FXIa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a key serine protease in the intrinsic pathway, where it activates Factor IX, leading to the amplification of thrombin generation.
Comparative Anticoagulant Effects
The anticoagulant activity of this compound can be evaluated through a series of in vitro assays. The following tables summarize the expected effects of a selective small molecule FXIa inhibitor on key coagulation parameters compared to a vehicle control. The data is representative of compounds like Milvexian.
Table 1: Effect of a Representative FXIa Inhibitor on Clotting Times
| Compound | Concentration | aPTT (fold increase vs. vehicle) | PT (fold increase vs. vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| FXIa Inhibitor | Dose 1 | 1.54 | No significant change |
| FXIa Inhibitor | Dose 2 | 2.23 | No significant change |
| FXIa Inhibitor | Dose 3 | 3.12 | No significant change |
Data is illustrative and based on the effects of Milvexian in a rabbit model of thrombosis.[2][3]
Table 2: Effect of a Representative FXIa Inhibitor on Thrombus Formation
| Compound | Dose (mg/kg bolus + mg/kg/h infusion) | Thrombus Weight Reduction (%) vs. Vehicle |
| Vehicle | - | 0 |
| FXIa Inhibitor | 0.25 + 0.17 | 34.3 |
| FXIa Inhibitor | 1.0 + 0.67 | 51.6 |
| FXIa Inhibitor | 4.0 + 2.68 | 66.9 |
Data is illustrative and based on the effects of Milvexian in a rabbit arteriovenous shunt model.[2][3]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of anticoagulant effects.
Experimental Workflow for In Vitro Anticoagulant Testing
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (containing phospholipids) and an activator (such as silica, kaolin, or ellagic acid), followed by recalcification with calcium chloride.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP and aPTT reagent to 37°C.
-
Assay:
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 50 µL of the aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed 25 mM calcium chloride to initiate clotting.
-
Measure the time to clot formation using a coagulometer.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium.
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.
-
Incubation: Pre-warm the PPP and PT reagent to 37°C.
-
Assay:
Thrombin Generation Assay (TGA)
The TGA provides a more comprehensive assessment of the overall coagulation potential of a plasma sample.
Principle: This assay measures the concentration of thrombin generated over time after the initiation of coagulation. A fluorogenic substrate that is cleaved by thrombin is used, and the resulting fluorescence is monitored.
Procedure:
-
Sample Preparation: Prepare PPP as described previously.
-
Reagent Preparation: Prepare a reagent mixture containing a low concentration of tissue factor and phospholipids. Prepare a separate solution of a fluorogenic thrombin substrate and calcium chloride.
-
Assay:
-
Pipette 80 µL of PPP into a microplate well.
-
Add 20 µL of the tissue factor/phospholipid reagent.
-
Incubate for a defined period at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate/calcium chloride solution.
-
Measure the fluorescence over time using a fluorometric plate reader.
-
A thrombin calibrator is run in parallel to convert the fluorescence signal to thrombin concentration.[7][8][9]
-
Data Analysis: The resulting data is used to generate a thrombogram, from which several parameters can be derived, including:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
Conclusion
The independent validation of a novel FXIa inhibitor like this compound requires a systematic approach employing standardized coagulation assays. The data presented for representative small molecule FXIa inhibitors demonstrate a characteristic anticoagulant profile: a potent and dose-dependent prolongation of aPTT with minimal to no effect on PT, consistent with selective inhibition of the intrinsic pathway. Furthermore, this selective inhibition translates to effective antithrombotic efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the performance of new chemical entities targeting Factor XIa.
References
- 1. mdpi.com [mdpi.com]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. atlas-medical.com [atlas-medical.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. Thrombin generation assay [bio-protocol.org]
- 8. Thrombin generation assay (CAT) [protocols.io]
- 9. haemoscan.com [haemoscan.com]
A Comparative Guide to the Reproducibility of FXIa Inhibitor Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The pursuit of safer anticoagulant therapies has led to the development of a new class of drugs targeting Factor XIa (FXIa). These inhibitors hold the promise of preventing thrombosis with a reduced risk of bleeding compared to current standards of care. This guide provides a comparative overview of the experimental data for leading FXIa inhibitors in clinical development, focusing on the reproducibility and consistency of published findings. We delve into the methodologies of key experiments, present quantitative data for objective comparison, and visualize the underlying biological pathways and experimental workflows.
The Coagulation Cascade and the Role of FXIa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin, the central enzyme in clot formation. Inhibiting FXIa is a strategic approach to reduce thrombosis while potentially preserving hemostasis, as the extrinsic pathway, critical for the initial response to injury, remains intact.
Caption: The Coagulation Cascade Highlighting FXIa's Position.
Comparative Efficacy and Safety of Investigational FXIa Inhibitors
Several FXIa inhibitors are currently undergoing clinical evaluation. This section provides a comparative summary of their performance based on publicly available data.
| Compound/Drug | Type | Mechanism of Action | Key Preclinical Findings | Key Clinical Findings (Phase II) |
| Asundexian | Small Molecule | Direct, reversible inhibitor of the FXIa active site. | Potent antithrombotic effects in various animal models with a favorable bleeding profile compared to direct oral anticoagulants (DOACs). | Demonstrated a dose-dependent reduction in the incidence of venous thromboembolism (VTE) with a safety profile comparable to placebo.[1][2] |
| Milvexian | Small Molecule | Direct, reversible inhibitor of the FXIa active site. | Showed efficacy in preventing thrombosis in preclinical models of arterial and venous thrombosis with a low bleeding risk. | Reduced the risk of postoperative VTE in patients undergoing knee arthroplasty, with a low incidence of major bleeding.[1] |
| Abelacimab | Monoclonal Antibody | Binds to FXI and prevents its activation to FXIa. | Long-acting antithrombotic effect in non-human primates. | Showed a significant reduction in VTE compared to enoxaparin in patients undergoing knee surgery. |
| Osocimab | Monoclonal Antibody | Binds to the active site of FXIa, blocking its activity. | Demonstrated potent antithrombotic activity in animal models. | Non-inferior to enoxaparin for VTE prophylaxis after knee replacement, with a suggestion of possible superiority in safety.[1] |
Experimental Protocols
Reproducibility of experimental data is paramount in drug development. Below are detailed methodologies for key assays used in the characterization of FXIa inhibitors.
In Vitro FXIa Activity Assay
This assay is fundamental for determining the potency of an inhibitor against its target enzyme.
Caption: Workflow for an in vitro FXIa chromogenic assay.
Protocol:
-
Reagents and Materials:
-
Purified human Factor XIa
-
Chromogenic substrate specific for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed volume of the inhibitor dilutions to the wells of the 96-well plate.
-
Add a fixed concentration of human FXIa to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the FXIa activity.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common clinical test used to assess the integrity of the intrinsic and common coagulation pathways. It is also a valuable tool for evaluating the in vitro anticoagulant activity of FXIa inhibitors.
Protocol:
-
Reagents and Materials:
-
Human plasma (pooled normal plasma)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor compound
-
Coagulometer
-
-
Procedure:
-
Prepare various concentrations of the test inhibitor in a suitable solvent.
-
Spike the human plasma with the inhibitor at different concentrations and incubate for a specified time.
-
To a test tube or cuvette, add the plasma containing the inhibitor.
-
Add the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact pathway.
-
Initiate coagulation by adding a pre-warmed CaCl2 solution.
-
The coagulometer measures the time taken for clot formation.
-
The prolongation of the aPTT is a measure of the anticoagulant effect of the inhibitor.
-
Conclusion
The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. The data from preclinical and Phase II clinical studies for compounds like asundexian, milvexian, abelacimab, and osocimab are encouraging, suggesting a favorable safety profile with a reduced risk of bleeding compared to traditional anticoagulants.[3][4] The reproducibility of the in vitro and in vivo experimental data is crucial for the continued development and eventual clinical adoption of these novel therapies. The standardized protocols provided in this guide serve as a reference for researchers to ensure consistency and comparability of data across different studies and laboratories. As these compounds progress into Phase III trials, the scientific community awaits further data to solidify their role in the future of anticoagulant therapy.[3][5]
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jacc.org [jacc.org]
- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Anticoagulants: A Comparative Analysis of Factor XIa Inhibitors
A comprehensive guide for researchers and drug development professionals on the evolving landscape of anticoagulant therapy, with a focus on the promising new class of Factor XIa inhibitors.
While specific data for a compound designated "FXIa-IN-13" is not available in the public domain, this guide provides a comparative framework using a representative, well-characterized novel oral anticoagulant, the Factor XIa (FXIa) inhibitor. This analysis benchmarks its performance against other emerging and established anticoagulants, supported by experimental data and detailed methodologies.
Factor XIa has emerged as a key target for a new generation of anticoagulants.[1][2][3][4][5] These inhibitors are being investigated for their potential to separate antithrombotic efficacy from bleeding risk, a significant limitation of current therapies.[5][6][7] The rationale for this approach is supported by observations that individuals with a congenital deficiency in Factor XI have a lower risk of thromboembolic events with only a mild bleeding phenotype.[1][2][8][9]
This guide will focus on a representative oral small-molecule FXIa inhibitor, drawing on publicly available data from clinical trials for compounds such as milvexian and asundexian.[3][8][10] These agents are compared with other novel anticoagulants targeting different factors in the coagulation cascade.
Quantitative Performance Data
The following table summarizes key in-vitro and clinical data for a representative oral FXIa inhibitor compared to other novel anticoagulants. This data is essential for understanding the potency, selectivity, and safety profile of these compounds.
| Parameter | Representative Oral FXIa Inhibitor (e.g., Milvexian/Asundexian) | Direct Thrombin Inhibitor (e.g., Dabigatran) | Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) | Factor XIIa Inhibitor (Preclinical/Early Clinical) |
| Target | Factor XIa[3][10] | Thrombin (Factor IIa) | Factor Xa | Factor XIIa |
| Mechanism | Direct, reversible inhibition of the active site[8][10] | Direct, reversible inhibition of the active site | Direct, reversible inhibition of the active site | Inhibition of FXII activation or FXIIa activity[8] |
| IC50 / Ki | Compound-specific (nM range) | Compound-specific (nM range) | Compound-specific (nM range) | Compound-specific (nM range) |
| aPTT Prolongation | Dose-dependent[11] | Dose-dependent | Moderate | Pronounced |
| PT Prolongation | Minimal | Dose-dependent | Dose-dependent | Minimal |
| Primary Efficacy Endpoint (VTE Prophylaxis in TKR trials) | Non-inferior or superior to enoxaparin[8][10] | Not typically a primary endpoint in recent large trials | Superior to enoxaparin | Data not yet available from large clinical trials |
| Major Bleeding Risk (Compared to standard of care) | Lower or comparable[1][10][12] | Comparable | Comparable or lower | Hypothesized to be very low[8] |
TKR: Total Knee Replacement; VTE: Venous Thromboembolism. Data for representative FXIa inhibitors is based on published Phase II clinical trial results for compounds like milvexian and asundexian.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to characterize and compare novel anticoagulants.
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Methodology:
-
Citrated platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (partial thromboplastin).
-
The test compound (FXIa inhibitor or other anticoagulant) at various concentrations is added to the plasma.
-
After a specific incubation period, calcium chloride is added to initiate coagulation.
-
The time taken for clot formation is measured optically or mechanically.
-
-
Interpretation: A prolongation of the aPTT indicates inhibition of clotting factors within the intrinsic or common pathways. FXIa inhibitors typically cause a dose-dependent prolongation of the aPTT.[11]
2. Prothrombin Time (PT) Assay
-
Principle: This assay assesses the extrinsic and common pathways of coagulation.
-
Methodology:
-
Citrated platelet-poor plasma is incubated with the test compound.
-
Thromboplastin (a source of tissue factor and phospholipids) and calcium chloride are added to initiate clotting.
-
The time to clot formation is measured.
-
-
Interpretation: A prolonged PT suggests inhibition of factors in the extrinsic or common pathways. FXIa inhibitors are expected to have a minimal effect on the PT.
3. In-Vivo Thrombosis Models
-
Principle: These animal models are used to evaluate the antithrombotic efficacy of a compound in a living system.
-
Common Models:
-
Ferric Chloride-Induced Arterial Thrombosis: A solution of ferric chloride is applied to an artery (e.g., carotid), causing endothelial injury and thrombus formation. The time to vessel occlusion is measured.
-
Stasis-Induced Venous Thrombosis: A major vein (e.g., inferior vena cava) is ligated to induce blood stasis, leading to thrombus formation. The weight of the resulting thrombus is measured after a set period.
-
-
Procedure:
-
Animals are administered the test compound or a vehicle control.
-
Thrombosis is induced using one of the models described above.
-
The relevant endpoint (time to occlusion or thrombus weight) is measured and compared between the treated and control groups.
-
Visualizing Pathways and Workflows
Coagulation Cascade and Anticoagulant Targets
The following diagram illustrates the points of intervention for various anticoagulants within the coagulation cascade.
Caption: The coagulation cascade with targets of novel anticoagulants.
Experimental Workflow for Anticoagulant Evaluation
This diagram outlines a typical workflow for the preclinical and early clinical evaluation of a novel anticoagulant.
Caption: A typical workflow for evaluating novel anticoagulants.
References
- 1. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Factor XIII, clot structure, thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. The third-generation anticoagulants: factors XI, XII, and XIII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. emjreviews.com [emjreviews.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for FXIa-IN-13: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for the Factor XIa inhibitor, FXIa-IN-13 (CAS No: 2629361-99-3).
Researchers, scientists, and drug development professionals handling this compound must adhere to specific safety and disposal protocols to minimize risks and ensure compliance with regulatory standards. The following procedures are based on general best practices for chemical waste disposal and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and institutional guidelines.
Summary of Key Information
A comprehensive understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal. While a specific Safety Data Sheet for this compound was not located, the following table summarizes general information that should be confirmed with a substance-specific SDS.
| Property | Information |
| Chemical Name | 3'-Isopropoxy-2-methylbenzanilide |
| CAS Number | 2629361-99-3 |
| Physical State | Solid (Assumed, based on typical small molecule inhibitors) |
| Known Hazards | Preliminary information suggests the compound may be flammable.[1] Other potential hazards (e.g., toxicity, reactivity) must be confirmed with a specific SDS. |
| Solubility | To be determined from the specific SDS. This is critical for selecting appropriate cleaning and decontamination procedures. |
| Personal Protective Equipment (PPE) | At a minimum, standard laboratory PPE including safety glasses, a lab coat, and chemical-resistant gloves should be worn. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., solutions, reaction mixtures) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "2629361-99-3," and the primary hazard(s) (e.g., "Flammable Solid," "Toxic").
-
-
Decontamination of Glassware and Surfaces:
-
All glassware and laboratory surfaces that have come into contact with this compound should be decontaminated.
-
The choice of decontamination solution will depend on the solubility of this compound. Consult the SDS for appropriate solvents.
-
Rinse glassware multiple times with the chosen solvent, collecting the rinsate as hazardous waste.
-
Wipe down surfaces with a cloth dampened with the appropriate solvent, and dispose of the cloth as solid hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies should be followed.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
